5-(Bromomethyl)-2,4-difluorobenzonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(bromomethyl)-2,4-difluorobenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2N/c9-3-5-1-6(4-12)8(11)2-7(5)10/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSGQNHKKXVLHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C#N)F)F)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379361-23-5 | |
| Record name | 5-(bromomethyl)-2,4-difluorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-(Bromomethyl)-2,4-difluorobenzonitrile CAS number and chemical identifiers
Topic: 5-(Bromomethyl)-2,4-difluorobenzonitrile: Technical Guide & Synthetic Utility Document Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
This compound (CAS: 1379361-23-5) is a high-value benzylic halide intermediate used extensively in the synthesis of bioactive pharmaceutical ingredients (APIs). Characterized by its highly electrophilic benzylic carbon and the electron-withdrawing influence of the cyano and fluoro substituents, this compound serves as a critical "lynchpin" for installing the 2,4-difluoro-5-cyanobenzyl motif—a pharmacophore frequently observed in kinase inhibitors and androgen receptor antagonists.
This guide provides a comprehensive technical overview of its chemical properties, validated synthesis protocols, downstream applications in medicinal chemistry, and essential safety handling procedures for lachrymatory agents.[1]
Chemical Identity & Physical Properties
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 1379361-23-5 |
| Molecular Formula | C₈H₄BrF₂N |
| Molecular Weight | 232.02 g/mol |
| SMILES | N#CC1=CC(CBr)=C(F)C=C1F |
| Physical State | Crystalline Solid (Low melting point) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
| Stability | Moisture sensitive; store under inert atmosphere at 2–8°C |
| Hazards | Lachrymator , Skin Corrosive (Cat 1B) |
Synthesis & Mechanistic Insight
The industrial and laboratory-scale preparation of this compound relies on the Wohl-Ziegler bromination of its methyl precursor, 2,4-difluoro-5-methylbenzonitrile (CAS: 329314-68-3). This pathway is preferred due to its atom economy and the availability of the starting material.[1]
Validated Synthetic Protocol
-
Reagent: N-Bromosuccinimide (NBS) (1.05 – 1.1 equiv)
-
Initiator: AIBN (Azobisisobutyronitrile) or BPO (Benzoyl Peroxide) (0.05 – 0.1 equiv)
-
Solvent: Carbon Tetrachloride (CCl₄) or Trifluorotoluene (PhCF₃) (Green alternative)
-
Conditions: Reflux (70–80°C) under anhydrous N₂ atmosphere.[1]
Step-by-Step Methodology:
-
Charge: Dissolve 2,4-difluoro-5-methylbenzonitrile in anhydrous PhCF₃ (0.5 M concentration).
-
Activation: Add NBS and the radical initiator (AIBN).
-
Reaction: Heat to reflux.[1][4] The reaction is typically monitored by TLC or HPLC for the consumption of the starting material.[1]
-
Note: The appearance of a succinimide precipitate on the surface often indicates reaction progress.[1]
-
-
Workup: Cool to room temperature. Filter off the succinimide byproduct.[1]
-
Purification: Concentrate the filtrate. The crude residue is often pure enough for the next step.[1] If necessary, recrystallize from heptane/EtOAc or purify via rapid silica plug filtration (avoid prolonged silica exposure due to potential hydrolysis).[1]
Mechanistic Pathway (Radical Chain Reaction)
The reaction proceeds via a free-radical chain mechanism. The electron-deficient nature of the benzene ring (due to -CN and -F groups) deactivates the ring toward electrophilic aromatic substitution, thereby favoring the radical substitution at the benzylic position.
Figure 1: Wohl-Ziegler radical bromination pathway converting the methyl precursor to the benzylic bromide.
Applications in Drug Discovery
The primary utility of this compound lies in its ability to introduce the 2,4-difluoro-5-cyanobenzyl moiety. This structural motif is highly valued in medicinal chemistry for two reasons:
-
Metabolic Stability: The fluorine atoms block metabolic hotspots on the aromatic ring, extending the half-life of the drug.[1]
-
Electronic Modulation: The nitrile group provides a handle for hydrogen bonding interactions within enzyme active sites (e.g., cysteine proteases or kinase hinge regions).[1]
Functionalization Workflow
The benzylic bromide is a potent electrophile, susceptible to S_N2 displacement by various nucleophiles. The most common downstream transformation is the conversion to the benzylamine derivative (CAS: 2097912-81-5), a key intermediate for amide coupling.
Key Transformations:
-
Azidation: Reaction with NaN₃ in DMF to form the benzyl azide.[1]
-
Reduction: Staudinger reduction (PPh₃/H₂O) or catalytic hydrogenation to yield the primary amine.[1]
-
Heterocycle Formation: Direct alkylation of pyrazoles, imidazoles, or piperazines.[1]
Figure 2: Divergent synthesis pathways utilizing the benzylic bromide core for medicinal chemistry applications.
Handling, Safety, and Stability
Warning: Benzylic bromides are potent lachrymators (tear gas agents) and skin irritants.[1] Strict adherence to safety protocols is mandatory.
Safety Protocols
-
Engineering Controls: All operations must be performed inside a certified chemical fume hood.
-
PPE: Wear double nitrile gloves, safety goggles, and a lab coat.[1] A face shield is recommended during scale-up.
-
Spill Management: Treat spills with 5% aqueous sodium thiosulfate or dilute ammonia to quench the alkylating potential before cleanup.[1]
Stability & Storage
-
Hydrolysis Risk: The C-Br bond is susceptible to hydrolysis by atmospheric moisture, liberating HBr and forming the benzyl alcohol.[1]
-
Storage: Store in a tightly sealed container, preferably under Argon or Nitrogen, at refrigerated temperatures (2–8°C).
-
Transport: Cold-chain transportation is recommended to maintain purity (95%+).
References
-
BLD Pharm. (n.d.).[1][5] this compound Product Datasheet. Retrieved from
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CAS 1379361-23-5. Retrieved from
-
Sigma-Aldrich. (n.d.).[1] General Procedures for Wohl-Ziegler Bromination. Retrieved from
-
ChemicalBook. (2025).[1] 2,4-Difluoro-5-methylbenzonitrile (Precursor) Properties. Retrieved from [1]
-
BenchChem. (2025).[1] Synthesis of Fluorinated Benzonitrile Derivatives. Retrieved from
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. 149489-14-5|2,4-Difluoro-3-formylbenzonitrile|BLD Pharm [bldpharm.com]
- 3. 329314-68-3 CAS MSDS (Benzonitrile, 2,4-difluoro-5-methyl- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2097912-81-5|5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride|BLD Pharm [bldpharm.com]
The Strategic Deployment of 5-(Bromomethyl)-2,4-difluorobenzonitrile in Modern Medicinal Chemistry: A Technical Guide
Introduction: The Imperative for Precision in Drug Design
In the landscape of contemporary drug discovery, the demand for molecular scaffolds that offer both structural novelty and enhanced pharmacokinetic profiles is unceasing. Among the myriad of chemical building blocks available to the medicinal chemist, those incorporating fluorine atoms have garnered significant attention for their ability to modulate key drug-like properties. The strategic introduction of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. This guide provides an in-depth technical overview of 5-(Bromomethyl)-2,4-difluorobenzonitrile, a highly versatile and reactive intermediate, and elucidates its pivotal role in the synthesis of next-generation therapeutic agents, with a particular focus on the development of kinase inhibitors.
Molecular Attributes and Synthetic Utility of this compound
This compound (CAS No. 1379361-23-5) is a trifunctional aromatic compound featuring a reactive bromomethyl group, a synthetically versatile nitrile moiety, and two fluorine atoms that impart unique electronic properties to the benzene ring.[1] This combination of functional groups makes it an exceptionally valuable synthon for the construction of complex molecular architectures.
Key Molecular Features:
-
Bromomethyl Group: This benzylic bromide is a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This reactivity is the cornerstone of its utility in attaching the difluorobenzonitrile scaffold to a variety of molecular cores.
-
Difluorinated Benzene Ring: The two fluorine atoms exert a strong electron-withdrawing effect, which influences the reactivity of the entire molecule. This fluorination pattern is often sought after in medicinal chemistry to enhance metabolic stability by blocking potential sites of oxidative metabolism. Furthermore, fluorine can participate in favorable protein-ligand interactions, thereby increasing binding affinity.
-
Nitrile Group: The cyano moiety is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form various heterocyclic systems. This allows for further structural diversification of the final drug candidate.
The interplay of these functional groups allows for a modular and convergent approach to the synthesis of complex drug-like molecules. The bromomethyl group serves as the primary reactive handle for conjugation, while the difluorobenzonitrile core acts as a key pharmacophoric element.
Case Study: Synthesis of Potent Tropomyosin Receptor Kinase (TRK) Inhibitors
A compelling example of the strategic application of this compound is found in the synthesis of novel Tropomyosin Receptor Kinase (TRK) inhibitors. TRK proteins are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[2] Dysregulation of TRK signaling, often through chromosomal rearrangements leading to gene fusions, is an oncogenic driver in a wide range of cancers.[2][3] Consequently, the development of potent and selective TRK inhibitors has become a major focus in oncology drug discovery.[4][5]
A recent patent application (WO 2021/130136 A1) details the synthesis of a series of potent TRK inhibitors, wherein this compound serves as a key building block. The synthetic strategy hinges on the nucleophilic substitution of the bromide by a suitably functionalized heterocyclic amine.
Synthetic Workflow for a TRK Inhibitor Intermediate
The following diagram illustrates the key synthetic transformation involving this compound in the construction of a TRK inhibitor backbone.
Caption: General reaction scheme for the synthesis of a TRK inhibitor intermediate.
Detailed Experimental Protocol
The following is a representative experimental protocol adapted from the aforementioned patent for the synthesis of a key intermediate:
Synthesis of 5-(((3-(1H-pyrazol-1-yl)pyrazolo[3,4-d]pyrimidin-4-yl)amino)methyl)-2,4-difluorobenzonitrile
-
Reaction Setup: To a solution of 3-(1H-pyrazol-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Addition of Electrophile: To the stirred suspension, add a solution of this compound (1.1 eq) in DMF.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 4 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.
-
Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the desired product as a solid.
This synthetic step highlights the efficiency and selectivity of the nucleophilic substitution reaction, enabled by the high reactivity of the benzylic bromide. The choice of a non-nucleophilic base like potassium carbonate is crucial to prevent side reactions.
Broader Applications in Medicinal Chemistry
The utility of this compound extends beyond the realm of TRK inhibitors. Its inherent reactivity and the desirable properties of the difluorobenzonitrile moiety make it an attractive building block for a variety of therapeutic targets.
Potential in Central Nervous System (CNS) Drug Discovery
The ability of fluorine to enhance blood-brain barrier permeability makes fluorinated compounds particularly interesting for the development of CNS-active drugs. The difluorobenzonitrile scaffold can be incorporated into molecules targeting a range of CNS receptors and enzymes. The reactive bromomethyl group allows for the attachment of this scaffold to various CNS-privileged cores.
Versatility in Kinase Inhibitor Synthesis
The development of kinase inhibitors remains a cornerstone of modern oncology.[3] The difluorobenzonitrile group can serve as a key pharmacophore, engaging in hydrogen bonding or other favorable interactions within the ATP-binding pocket of various kinases. The modular nature of syntheses involving this compound allows for the rapid generation of focused libraries of kinase inhibitors for structure-activity relationship (SAR) studies.
Data Summary
| Property | Value | Source |
| CAS Number | 1379361-23-5 | [1] |
| Molecular Formula | C₈H₄BrF₂N | [1] |
| Molecular Weight | 232.02 g/mol | [1] |
| Appearance | White to off-white solid | Supplier Data |
| Primary Application | Synthetic Intermediate in Medicinal Chemistry | [1] |
Conclusion: A Strategic Asset in the Chemist's Toolbox
This compound has emerged as a powerful and versatile building block in medicinal chemistry. Its trifunctional nature, combining a reactive electrophilic handle with a metabolically robust and pharmacophorically relevant difluorinated aromatic core, provides a streamlined and efficient platform for the synthesis of complex and potent therapeutic agents. The successful application of this intermediate in the development of novel TRK inhibitors underscores its significant potential. As the demand for drug candidates with optimized properties continues to grow, the strategic deployment of precisely functionalized building blocks like this compound will undoubtedly play an increasingly critical role in the future of drug discovery.
References
- Google Patents. CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
- Google Patents.
- Google Patents. US10709691B2 - Pharmaceutical dosage forms.
-
ResearchGate. Synthesis and Reactions of Pyrido[2,1‐a]isoquinolin‐4‐yl Formimidate Derivatives and Antimicrobial Activities of Isolated Products. [Link]
-
ResearchGate. A novel synthesis of isoquinolone derivatives. [Link]
- Google Patents.
- Google Patents. WO2012071684A1 - Heterocyclic derivates,preparation processes and medical uses thereof.
-
PubMed. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers. [Link]
-
PubMed Central. Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. [Link]
-
The Development of TRK Inhibitors. [Link]
-
PubMed. Novel synthesis of isoquinolines using isobenzofuran-nitrile Diels-Alder reactions. [Link]
-
PubMed Central. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. [Link]
-
R Discovery. Research Progress on Small Molecules Inhibitors Targeting TRK Kinases. [Link]
-
ResearchGate. Identification of 18F TRACK, a Fluorine-18-Labeled Tropomyosin Receptor Kinase (Trk) Inhibitor for PET Imaging. [Link]
-
PubMed. Discovery of the Next-Generation Pan-TRK Kinase Inhibitors for the Treatment of Cancer. [Link]
-
Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
- Google Patents. CN100457721C - Production process of 2,4-difluorobenzonitrile.
-
MDPI. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. [Link]
Sources
- 1. Buy 4-(Bromomethyl)-2-fluorobenzonitrile | 222978-03-2 [smolecule.com]
- 2. Solvent-free Sonogashira coupling reaction viahigh speed ball milling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pd/Cu-Catalyzed Enantioselective Sequential Heck/Sonogashira Coupling: Asymmetric Synthesis of Oxindoles Containing Trifluoromethylated Quaternary Stereogenic Centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Structural Analysis of Fluorinated Benzonitrile Intermediates
Abstract
Fluorinated benzonitrile intermediates are a cornerstone of modern medicinal chemistry and materials science.[1] The strategic incorporation of fluorine atoms into the benzonitrile scaffold can profoundly influence a molecule's physicochemical properties, including its metabolic stability, binding affinity, and electronic characteristics.[1][2][3] Consequently, a precise understanding of the three-dimensional structure of these intermediates is paramount for rational drug design and the development of novel materials. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key analytical techniques employed for the structural elucidation of fluorinated benzonitriles. We will delve into the theoretical principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and computational modeling. This guide is designed to be a practical resource, offering not only theoretical insights but also actionable experimental protocols and data interpretation strategies.
The Significance of Fluorinated Benzonitriles in Scientific Research
The introduction of fluorine into organic molecules has become a powerful strategy in drug discovery.[2][3] It is estimated that over 20% of all pharmaceutical compounds contain fluorine.[4] This is due to the unique properties that fluorine imparts, such as increased metabolic stability and enhanced binding interactions with biological targets.[1][2] Fluorinated benzonitriles, in particular, are versatile building blocks in the synthesis of a wide array of therapeutic agents and functional materials.[5] Their utility stems from the combined electronic effects of the fluorine atom and the cyano group, which can be leveraged to fine-tune molecular properties. A thorough structural characterization of these intermediates is therefore a critical step in understanding their reactivity and potential applications.
Core Analytical Techniques for Structural Elucidation
A multi-faceted approach, combining spectroscopic, crystallographic, and computational methods, is typically employed for the comprehensive structural analysis of fluorinated benzonitrile intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Focus on ¹⁹F NMR
NMR spectroscopy is an indispensable tool for characterizing fluorine-containing compounds.[4] The ¹⁹F nucleus possesses favorable properties for NMR analysis, including a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive NMR nucleus.[6][7]
¹⁹F NMR offers several advantages for the analysis of fluorinated benzonitriles:
-
High Sensitivity: The ¹⁹F nucleus is nearly as sensitive as the ¹H nucleus, allowing for the acquisition of high-quality spectra from small sample quantities.[6][7]
-
Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a much wider range (over 400 ppm) compared to ¹H NMR, which minimizes signal overlap and simplifies spectral interpretation, even in complex molecules.[6][8]
-
Sensitivity to the Local Environment: The ¹⁹F chemical shift is exquisitely sensitive to changes in the electronic environment, providing valuable information about molecular structure and conformation.[7]
-
Spin-Spin Coupling: ¹⁹F nuclei couple with other nuclei, including ¹H, ¹³C, and other ¹⁹F nuclei, providing crucial connectivity information for structure elucidation.[6]
Objective: To obtain a high-resolution ¹⁹F NMR spectrum of a fluorinated benzonitrile sample.
Materials:
-
Fluorinated benzonitrile sample (5-25 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)[9]
-
NMR tube and cap
-
Pasteur pipette and glass wool
-
Internal standard (optional, e.g., trifluorotoluene)[10]
Procedure:
-
Sample Dissolution: Accurately weigh 5-25 mg of the fluorinated benzonitrile and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean vial.[10]
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.
-
Internal Standard (Optional): If precise chemical shift referencing is required, add a small amount of an internal standard.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters for ¹⁹F NMR, including the spectral width, acquisition time, and number of scans.
-
-
Data Acquisition and Processing:
-
Acquire the free induction decay (FID).
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum and perform baseline correction.
-
Reference the chemical shift scale to the internal standard or a known solvent peak.
-
Diagram of the ¹⁹F NMR Workflow:
Caption: Workflow for ¹⁹F NMR analysis.
The interpretation of ¹⁹F NMR spectra involves analyzing three key parameters:
| Parameter | Information Provided | Typical Range for Fluorinated Benzonitriles |
| Chemical Shift (δ) | The electronic environment of the fluorine atom. | -100 to -170 ppm (relative to CFCl₃) |
| Integration | The relative number of fluorine atoms giving rise to a particular signal. | Proportional to the number of equivalent ¹⁹F nuclei |
| Coupling Constant (J) | The connectivity between the fluorine atom and other NMR-active nuclei. | ²JHF: ~5-10 Hz, ³JHF: ~5-15 Hz, ⁴JHF: ~0-5 Hz, ³JFF: ~20 Hz |
Table 1: Key Parameters in ¹⁹F NMR Spectroscopy
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule.[5][8][11] This technique provides unambiguous information about bond lengths, bond angles, and the overall molecular conformation, as well as intermolecular interactions in the solid state.[12]
The primary bottleneck in single-crystal X-ray diffraction is obtaining high-quality single crystals suitable for analysis.[5] For fluorinated benzonitriles, several crystallization techniques can be employed:
-
Slow Evaporation: This is the simplest method, where a saturated solution of the compound is allowed to slowly evaporate, leading to crystal formation.[13][14][15]
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a more volatile anti-solvent. As the anti-solvent vapor diffuses into the solution, the solubility of the compound decreases, promoting crystallization.[13][14]
-
Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[4][15]
Objective: To determine the crystal structure of a fluorinated benzonitrile intermediate.
Procedure:
-
Crystal Growth: Grow single crystals of the fluorinated benzonitrile using one of the methods described above. The ideal crystal should be transparent, have well-defined faces, and be between 0.1 and 0.3 mm in its largest dimension.[1]
-
Crystal Mounting: Carefully select a suitable crystal under a microscope and mount it on a goniometer head.
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Data Processing:
-
Integrate the diffraction spots to obtain their intensities.
-
Apply corrections for factors such as absorption and polarization.
-
-
Structure Solution and Refinement:
Diagram of the X-ray Crystallography Workflow:
Caption: Workflow for single-crystal X-ray diffraction.
Computational Modeling: Density Functional Theory (DFT)
Computational modeling, particularly Density Functional Theory (DFT), has become a powerful tool for complementing experimental data and providing deeper insights into the structural and electronic properties of molecules.[17][18] DFT calculations can be used to:
-
Predict molecular geometries.
-
Calculate NMR chemical shifts and coupling constants.[2][19]
-
Analyze molecular orbitals and electronic properties.
-
Investigate reaction mechanisms and transition states.
The accuracy of DFT calculations is highly dependent on the choice of the functional and basis set.[20][21][22] For fluorinated aromatic compounds, hybrid functionals such as B3LYP often provide a good balance of accuracy and computational cost.[19][23][24] Pople-style basis sets, such as 6-31G(d,p) or larger, are commonly used, with the inclusion of diffuse functions (e.g., 6-31+G(d,p)) being important for describing the lone pairs of fluorine.[19][20][25]
Objective: To predict the optimized geometry and ¹⁹F NMR chemical shifts of a fluorinated benzonitrile.
Software: A quantum chemistry package such as Gaussian, ORCA, or Q-Chem.
Procedure:
-
Input File Preparation:
-
Build an initial 3D structure of the fluorinated benzonitrile molecule.
-
Create an input file specifying the level of theory (functional and basis set), the type of calculation (geometry optimization followed by NMR calculation), the molecular charge, and spin multiplicity.[23]
-
-
Geometry Optimization:
-
Run the geometry optimization calculation. This will find the lowest energy conformation of the molecule.
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
-
NMR Calculation:
-
Using the optimized geometry, perform an NMR calculation to predict the isotropic shielding constants for all atoms.
-
-
Chemical Shift Prediction:
-
Convert the calculated shielding constants to chemical shifts by referencing them to the shielding constant of a standard compound (e.g., CFCl₃ for ¹⁹F).
-
Diagram of the Computational Workflow:
Caption: Workflow for DFT-based structural analysis.
Integrated Structural Analysis: A Holistic Approach
The true power of structural analysis lies in the integration of data from multiple techniques. For instance, the crystal structure from X-ray diffraction can serve as an excellent starting point for DFT calculations. The predicted NMR parameters from DFT can then be compared with experimental NMR data to validate the structure and provide a more detailed understanding of its solution-state conformation. This synergistic approach provides a robust and self-validating system for the structural elucidation of fluorinated benzonitrile intermediates.
Conclusion
The structural analysis of fluorinated benzonitrile intermediates is a critical aspect of modern drug discovery and materials science. A combination of ¹⁹F NMR spectroscopy, single-crystal X-ray diffraction, and computational modeling provides a powerful toolkit for elucidating the detailed three-dimensional structures of these important molecules. By understanding the principles and applying the protocols outlined in this guide, researchers can gain valuable insights into the structure-property relationships of fluorinated benzonitriles, thereby accelerating the development of new and improved pharmaceuticals and materials.
References
-
NMR | Fluorine Spectroscopy. (n.d.). Retrieved February 13, 2026, from [Link]
-
The Role of 5-Fluoro-2-hydroxybenzonitrile in Modern Drug Discovery. (2026, January 28). Retrieved February 13, 2026, from [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]
-
Gerig, J. T. (2001). Fluorine NMR. Retrieved February 13, 2026, from [Link]
- Staples, R. J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 81(10), 895-905.
-
X-ray crystallography - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]
- Application Notes and Protocols for Fluorine-19 NMR Experiments. (2025). BenchChem.
- Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. (2015). Acta Crystallographica Section D, 71(1), 135-147.
- How to grow crystals for X-ray crystallography. (2024). IUCrJ, 11(Pt 4), 395-403.
- Bursch, M., Mewes, J.-M., Hansen, A., & Grimme, S. (2022).
- Refinement of X-ray Crystal Structures. (2008). In International Tables for Crystallography (Vol. F, pp. 105-114).
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022). Chemical Science, 13(10), 2891-2900.
-
How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester Department of Chemistry. Retrieved February 13, 2026, from [Link]
-
Quantum ESPRESSO TUTORIAL - DFT calculation on a MOLECULE. (2019, May 13). YouTube. Retrieved February 13, 2026, from [Link]
-
Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (2023, September 8). Medium. Retrieved February 13, 2026, from [Link]
- Bursch, M., Mewes, J.-M., Hansen, A., & Grimme, S. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry.
- Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (2018). The Journal of Organic Chemistry, 83(15), 7990-7995.
-
How to interpret the 19F NMR spectra. (2024, October 9). Quora. Retrieved February 13, 2026, from [Link]
- Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. (2026, January 7).
-
NMR Sample Preparation. (n.d.). University of California, Berkeley. Retrieved February 13, 2026, from [Link]
- Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific.
- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal, 7(2b), 207.
- Fluorine as a key element in modern drug discovery and development. (2018, May 3). LE STUDIUM.
- A beginner's guide to 19F NMR and its role in drug screening. (2023). Canadian Journal of Chemistry, 101(9), 565-575.
-
How to assign a 19F NMR spectrum. (2012, January 26). YouTube. Retrieved February 13, 2026, from [Link]
-
NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved February 13, 2026, from [Link]
- Ultrafast 19F MAS NMR. (2022). Journal of Magnetic Resonance, 337, 107172.
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin
- Best Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022, April 21). ChemRxiv.
- Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule. (2022). Scientific Reports, 12(1), 1-16.
- Efficient Diffuse Basis Sets for Density Functional Theory. (2010). The Journal of Physical Chemistry A, 114(8), 2992-2997.
-
How to choose a functional and basis set for your DFT calculation. (2024, July 21). YouTube. Retrieved February 13, 2026, from [Link]
- Best Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022, April 5). ChemRxiv.
-
Which Basis Set and Functional to use when? : r/comp_chem. (2023, January 10). Reddit. Retrieved February 13, 2026, from [Link]
Sources
- 1. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 2. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biophysics.org [biophysics.org]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 5. sptlabtech.com [sptlabtech.com]
- 6. X-Ray Crystallography - Refinement [my.yetnet.ch]
- 7. Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]
- 12. rigaku.com [rigaku.com]
- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 14. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How To [chem.rochester.edu]
- 16. books.rsc.org [books.rsc.org]
- 17. Best Practice DFT Protocols for Basic Molecular Computational Chemistry â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]
- 18. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. escholarship.org [escholarship.org]
- 20. m.youtube.com [m.youtube.com]
- 21. chemrxiv.org [chemrxiv.org]
- 22. reddit.com [reddit.com]
- 23. medium.com [medium.com]
- 24. Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to 2,4-Difluoro-5-Substituted Benzonitriles in Modern Drug Discovery
Abstract
The 2,4-difluoro-5-substituted benzonitrile scaffold has emerged as a privileged structural motif in medicinal chemistry, underpinning the development of a new generation of targeted therapeutics. This guide provides an in-depth analysis of this versatile chemical entity, from its fundamental physicochemical properties and synthesis to its application in the design of potent and selective modulators of key biological targets. We will explore the nuanced structure-activity relationships (SAR) that govern its efficacy, delve into its molecular mechanisms of action, and provide field-proven protocols for its synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique advantages of this powerful building block in their therapeutic programs.
The Strategic Value of the 2,4-Difluorobenzonitrile Core
The benzonitrile unit is a cornerstone in pharmaceutical design, with over 30 FDA-approved drugs incorporating this functional group.[1] Its value stems from a unique combination of physicochemical properties. The nitrile group is linear and compact, allowing it to fit into constrained binding pockets where larger groups might be sterically hindered.[1] It is a potent hydrogen bond acceptor and its strong electron-withdrawing nature can significantly modulate the electronics of the aromatic ring, influencing π-π stacking interactions with protein residues like phenylalanine or tyrosine.[1]
The strategic addition of two fluorine atoms at the C2 and C4 positions further enhances the scaffold's utility:
-
Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, thereby increasing the compound's half-life and bioavailability.
-
Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic and dipolar interactions with the target protein, often increasing binding potency.
-
Modulated pKa: The electron-withdrawing fluorine atoms can influence the acidity or basicity of nearby functional groups, which can be critical for optimizing compound solubility and cell permeability.
The C5 position provides a versatile vector for chemical modification, allowing for the systematic exploration of structure-activity relationships to fine-tune potency, selectivity, and pharmacokinetic profiles. It is this trifecta of a versatile nitrile, potency-enhancing fluorines, and a modifiable C5 position that makes the 2,4-difluoro-5-substituted benzonitrile scaffold a highly sought-after component in modern drug discovery.
Synthesis and Chemical Manipulation
The synthesis of 2,4-difluoro-5-substituted benzonitriles typically begins with commercially available, appropriately functionalized benzene derivatives. A common and highly effective starting material is 2,4-difluoro-5-nitrobenzonitrile , which allows for a wide range of subsequent chemical transformations.[2][3]
The general workflow involves the reduction of the nitro group to a primary amine. This amine then serves as a versatile handle for a variety of coupling reactions, most commonly amide bond formation, to introduce the desired C5 substituent.
Caption: General synthetic workflow for C5-functionalization.
Protocol: Synthesis of 5-Amino-2,4-difluorobenzonitrile
This protocol describes the reduction of 2,4-difluoro-5-nitrobenzonitrile, a key intermediate for further elaboration.[3]
Materials:
-
2,4-Difluoro-5-nitrobenzonitrile (1.0 eq)
-
Iron powder (Fe, 3.0 eq)
-
Ammonium chloride (NH₄Cl, 4.0 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 2,4-difluoro-5-nitrobenzonitrile, ethanol, and water (typically in a 4:1 to 5:1 ratio).
-
Add iron powder and ammonium chloride to the mixture.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-amino-2,4-difluorobenzonitrile, which can often be used in the next step without further purification.
Applications in Oncology: Targeting Key Kinases
One of the most successful applications of the 2,4-difluoro-5-substituted benzonitrile scaffold is in the development of protein kinase inhibitors for cancer therapy.
Case Study: VEGFR-2 Kinase Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Inhibiting VEGFR-2 is a clinically validated strategy for cancer treatment.
Researchers have discovered that attaching a 2,4-difluoro-5-(acylamino)phenyl group to a pyrrolo[2,1-f][1][4][5]triazine core results in potent inhibitors of VEGFR-2 kinase activity.[6] The 2,4-difluorobenzonitrile moiety plays a crucial role in binding to the kinase hinge region and achieving high potency.
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the C5-substituent on the benzonitrile ring has provided key insights into the SAR of this inhibitor class. The introduction of a cyclopropylcarbamoyl group at the C5-position was found to be particularly effective.[6] Further optimization of a separate part of the molecule led to compounds with low nanomolar potency against VEGFR-2.
Caption: SAR of the C5-substituent on VEGFR-2 inhibition.
| C5-Substituent on Phenylamino Ring | VEGFR-2 IC₅₀ (nM)[6] | KDR IC₅₀ (nM)[6] |
| -H | >1000 | >1000 |
| -CONH₂ | 210 | 180 |
| -CONH-cyclopropyl | 11 | 8 |
| -CONH-CH(CH₃)₂ | 25 | 16 |
Data synthesized from findings reported in Bioorganic & Medicinal Chemistry Letters, 2008, 18(4), 1354-8.[6]
The data clearly demonstrates that a small, constrained amide substituent like cyclopropylcarbamoyl at the C5 position is optimal for potent VEGFR-2 inhibition. This highlights the critical role of the 5-substituent in fine-tuning the compound's interaction with the target enzyme.
Mechanistic Insights: The Role of Non-Covalent Interactions
The efficacy of the 2,4-difluoro-5-substituted benzonitrile scaffold is rooted in its ability to form specific and favorable non-covalent interactions within the ATP-binding pocket of target kinases.
-
Hinge Binding: The nitrogen of the parent heterocycle (e.g., pyrrolotriazine) typically forms a crucial hydrogen bond with the backbone amide of a key residue in the kinase hinge region.
-
Hydrophobic Pockets: The difluorophenyl ring occupies a hydrophobic pocket, with the fluorine atoms often enhancing binding by forming favorable orthogonal multipolar interactions with the protein backbone.
-
Role of the Nitrile: The nitrile group can act as a hydrogen bond acceptor, forming interactions with backbone amides or specific side chains (e.g., lysine, arginine) in the solvent-exposed region of the binding site. Its electron-withdrawing nature also activates the phenyl ring for potential π-stacking interactions.
-
The C5-Vector: The substituent at the C5 position extends into a region of the binding site where it can be tailored to pick up additional favorable interactions, thereby increasing both potency and selectivity.
Caption: Conceptual binding mode of a generic inhibitor.
Future Perspectives
The 2,4-difluoro-5-substituted benzonitrile scaffold is more than just a privileged fragment; it is a versatile platform for innovation. Its continued application in kinase inhibitor design is expected to yield next-generation therapeutics with improved selectivity profiles and the ability to overcome drug resistance. Furthermore, its utility is being explored in other therapeutic areas, including neurodegenerative diseases and antiviral agents.[3][7] As our understanding of disease biology deepens, the ability to rapidly synthesize and screen diverse libraries based on this core will be invaluable. The strategic combination of fluorine chemistry and versatile functional group handles ensures that 2,4-difluoro-5-substituted benzonitriles will remain a cornerstone of medicinal chemistry for the foreseeable future.
References
- Benchchem. (n.d.). 2,4-Difluoro-5-hydroxybenzonitrile.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation.
- Xian Muke Chemical Co., Ltd. (n.d.). Exploring 2,4-Difluoro-5-Nitrobenzonitrile: Properties, Applications, and Synthesis.
- Wang, Y., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry.
- ChemShuttle. (n.d.). 2,4-difluoro-5-nitrobenzonitrile.
- Ossila. (n.d.). 2,4-Difluorobenzonitrile.
-
PubMed. (2008). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][4][5]triazine-based VEGFR-2 kinase inhibitors. Retrieved from
Sources
- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 2,4-difluoro-5-nitrobenzonitrile; CAS No.: 67152-20-9 [chemshuttle.com]
- 4. 2,4-Difluoro-5-hydroxybenzonitrile | 1806273-04-0 | Benchchem [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ossila.com [ossila.com]
The Benzyl Bromide Votary: A Technical Guide to Modern Heterocycle Synthesis
Foreword: Beyond a Reagent, a Strategic Linchpin
In the intricate tapestry of organic synthesis, benzyl bromide and its derivatives are far more than mere alkylating agents. They are strategic linchpins, offering a unique combination of reactivity, stability, and versatility that unlocks pathways to a vast array of heterocyclic scaffolds—the very heart of medicinal chemistry and materials science.[1][2] The benzylic position, activated towards nucleophilic substitution yet generally stable to a wide range of reaction conditions, provides a reliable handle for constructing the foundational rings of countless biologically active molecules.[3][4] This guide eschews a superficial overview, instead delving into the causality of experimental design, the nuances of reaction mechanisms, and the practical execution of key synthetic transformations. It is crafted for the discerning researcher who seeks not just to follow a protocol, but to understand and innovate upon it.
I. The Workhorse of N-Heterocycle Construction: Benzylation and Beyond
The introduction of a benzyl group onto a nitrogen atom is a cornerstone of heterocyclic synthesis, serving multiple strategic purposes. It can act as a protecting group, a director of regioselectivity, or a permanent structural feature essential for biological activity. The choice of reaction conditions is paramount and is dictated by the nucleophilicity of the nitrogen atom and the overall sensitivity of the substrate.
Direct N-Benzylation: The Foundational SN2 Reaction
The direct alkylation of a nitrogen-containing heterocycle with a benzyl bromide derivative is typically a straightforward SN2 reaction. However, the success of this transformation hinges on the careful selection of base and solvent to optimize nucleophilicity while minimizing side reactions.
Expert Insight: The choice of base is critical. Strong bases like sodium hydride (NaH) are effective for deprotonating weakly acidic N-H bonds, such as those in indoles or carbazoles, creating a highly nucleophilic anion.[5] For more basic heterocycles like pyridines or imidazoles, a weaker base such as potassium carbonate (K2CO3) is often sufficient and prevents undesired side reactions.[6] The solvent plays a dual role: it must dissolve the reactants and effectively solvate the transition state. Polar aprotic solvents like DMF or DMSO are excellent choices as they solvate the cation of the base while leaving the nucleophilic anion relatively free, thus accelerating the reaction.[7]
Workflow for N-Benzylation of Indole:
Caption: General workflow for the N-benzylation of indoles.
Protocol 1: Synthesis of 1-Benzylindole [7]
-
Objective: To synthesize 1-benzylindole from indole and benzyl bromide using a potassium hydroxide/dimethyl sulfoxide (KOH/DMSO) system.
-
Materials:
-
Indole (11.7 g, 0.100 mole)
-
Potassium hydroxide (86%, 26.0 g, 0.399 mole), freshly crushed
-
Dimethyl sulfoxide (DMSO) (200 ml)
-
Benzyl bromide (34.2 g, 0.200 mole)
-
Diethyl ether
-
Water
-
Calcium chloride (for drying)
-
-
Procedure:
-
Charge a 500-ml Erlenmeyer flask equipped with a magnetic stirring bar with 200 ml of DMSO and 26.0 g of KOH.
-
Stir the mixture at room temperature for 5 minutes.
-
Add 11.7 g of indole to the mixture and continue stirring for 45 minutes to ensure complete formation of the indolide anion.
-
Add 34.2 g of benzyl bromide to the reaction mixture.
-
Stir for an additional 45 minutes.
-
Dilute the reaction mixture with 200 ml of water.
-
Extract the aqueous mixture with three 100-ml portions of diethyl ether.
-
Wash each ether layer with three 50-ml portions of water to remove residual DMSO and KOH.
-
Combine the ether layers and dry over anhydrous calcium chloride.
-
Remove the diethyl ether under reduced pressure.
-
Distill the residue under vacuum (approx. 15 mm) to remove excess benzyl bromide.
-
Distill the final product, collecting the fraction at 133–138°C (0.3 mm).
-
-
Yield: 17.5–18.4 g (85–89%). The product crystallizes upon cooling.
Phase-Transfer Catalysis: Bridging Immiscible Phases
For large-scale synthesis, phase-transfer catalysis (PTC) offers a greener and more efficient alternative to homogeneous reactions in polar aprotic solvents.[3][8][9] A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or benzyl triethylammonium chloride (TEBA), facilitates the transport of the nucleophile (e.g., a deprotonated heterocycle) from the solid or aqueous phase into the organic phase where the benzyl bromide resides.[3][10]
Expert Insight: The efficacy of PTC lies in its ability to generate a highly reactive, "naked" anion in the organic phase. By using an inexpensive inorganic base like NaOH or K₂CO₃ in a biphasic system (e.g., water/toluene), the need for anhydrous, expensive solvents is eliminated.[11] Benzyl bromide derivatives are particularly well-suited for PTC reactions due to their high reactivity in SN2 substitutions.[10]
Caption: The catalytic cycle of phase-transfer catalysis in N-benzylation.
Rearrangements and Cyclizations: Advanced Strategies
Benzyl bromide derivatives are also pivotal in more complex transformations leading to heterocyclic cores.
-
The Sommelet-Hauser Rearrangement: This powerful reaction transforms a benzyl quaternary ammonium salt into an N,N-dialkylbenzylamine with a new alkyl group in the ortho position, using a strong base like sodium amide.[12][13] The reaction proceeds through a[12][14]-sigmatropic rearrangement of a transiently formed ylide.[15][16] This provides a unique method for ortho-functionalization.
Caption: Key steps of the Sommelet-Hauser rearrangement.[12]
-
Gassman Indole Synthesis: While not directly using benzyl bromide as a reactant in the cyclization, this method highlights the principles of ylide rearrangements central to many heterocycle syntheses. It involves the reaction of an aniline with a keto-thioether to form a sulfonium salt, which then undergoes a[12][14]-sigmatropic rearrangement (akin to the Sommelet-Hauser) to furnish the indole scaffold.[17][18][19][20]
-
Pictet-Spengler Reaction: N-benzylated tryptamines are common substrates in the Pictet-Spengler reaction, which is a condensation with an aldehyde or ketone followed by an acid-catalyzed ring closure to form tetrahydro-β-carbolines.[21][22][23][24] The N-benzyl group can influence the stereochemical outcome of the reaction and can be removed later if desired.[21][25]
II. Crafting O- and S-Heterocycles: The Williamson Ether and Thioether Syntheses
The principles of using benzyl bromide for N-alkylation extend seamlessly to the synthesis of oxygen and sulfur heterocycles, primarily through variations of the Williamson ether synthesis.
Benzofuran Synthesis
A common route to benzofurans involves the O-alkylation of a salicylaldehyde or a 2-hydroxyphenone with a halide, followed by cyclization. While α-halo ketones are often used, benzyl bromide derivatives can be employed in multi-step sequences. A more direct application involves the reaction of a phenol with a propargyl bromide derivative, followed by a cyclization, where a benzyl protecting group on the phenol is common.
Protocol 2: Synthesis of 2-Acetylbenzofuran (A Key Intermediate) [26]
-
Objective: To synthesize 2-acetylbenzofuran from salicylaldehyde and chloroacetone. This protocol illustrates the fundamental cyclization principle that can be adapted for benzyl bromide derivatives.
-
Materials:
-
Salicylaldehyde
-
Chloroacetone (use with caution, lachrymator)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (as solvent)
-
-
Procedure:
-
In a round-bottom flask, dissolve salicylaldehyde in acetone.
-
Add an excess of anhydrous potassium carbonate.
-
Add chloroacetone dropwise to the stirring mixture.
-
Reflux the mixture until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and filter off the potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting residue by column chromatography or distillation to yield 2-acetylbenzofuran.
-
Benzothiazole Synthesis
Benzothiazoles are readily synthesized by the condensation of 2-aminothiophenol with various electrophiles. When benzyl halides are used, the reaction can proceed via a one-pot tandem process.
Expert Insight: The reaction between a benzyl halide and 2-aminothiophenol in a solvent like DMSO can proceed without an external oxidant. The benzyl halide first alkylates the highly nucleophilic sulfur atom. The resulting intermediate then undergoes intramolecular cyclization via nucleophilic attack of the amino group onto the imine formed in situ, followed by aromatization to yield the 2-substituted benzothiazole.
Protocol 3: One-Pot Synthesis of 2-Arylbenzothiazoles from Benzyl Halides [27]
-
Objective: To synthesize 2-arylbenzothiazoles from benzyl halides and o-aminobenzenethiol in a one-pot reaction.
-
Materials:
-
Substituted benzyl bromide or chloride (1.0 mmol)
-
o-Aminobenzenethiol (1.2 mmol)
-
Dimethyl sulfoxide (DMSO) (3 mL)
-
-
Procedure:
-
Combine the benzyl halide and o-aminobenzenethiol in DMSO in a reaction vial.
-
Seal the vial and heat the mixture at a predetermined temperature (e.g., 120 °C) for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-arylbenzothiazole.
-
III. The Power of Convergence: Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are a paradigm of efficiency and atom economy.[4][28] Benzyl bromide derivatives are excellent electrophilic components in several important MCRs.
Tetrazole Synthesis
The synthesis of 5-substituted 1H-tetrazoles often involves the [3+2] cycloaddition of a nitrile with an azide source. Benzyl bromide can be used to generate the required nitrile in situ or participate in Ugi-type MCRs. A common three-component approach involves an aldehyde, hydroxylamine, and sodium azide, where the aldehyde is first converted to a nitrile in situ.[29] Alternatively, a benzyl halide can be converted to benzyl cyanide, which then undergoes cycloaddition.
A more direct MCR is the Ugi-azide reaction, a four-component reaction between an aldehyde or ketone, an amine, an isocyanide, and hydrazoic acid (often generated in situ from sodium azide). While benzyl bromide isn't a direct reactant, N-benzyl amines are frequently used, showcasing the utility of the N-benzylation products discussed earlier.
Table 1: Comparison of Synthetic Routes to Tetrazoles
| Method | Reactants | Key Features | Citation(s) |
| Nitrile-Azide Cycloaddition | Benzyl Cyanide, Sodium Azide, Lewis Acid | Direct, often requires pre-formed nitrile. | [30] |
| Three-Component (Aldehyde) | Benzaldehyde, Hydroxylamine, NaN₃, Catalyst | In situ nitrile formation from readily available aldehydes. | [29] |
| Ugi-Azide (Four-Component) | Aldehyde, N-Benzylamine, Isocyanide, TMS-N₃ | High convergence, rapid access to complex scaffolds. | [1][4][31] |
IV. Conclusion and Future Outlook
Benzyl bromide and its derivatives remain indispensable tools in the synthesis of heterocyclic compounds. Their predictable reactivity, coupled with the development of advanced synthetic methodologies like phase-transfer catalysis and multicomponent reactions, allows for the efficient and often elegant construction of complex molecular architectures. The continuing exploration of novel catalytic systems, greener reaction media, and flow chemistry applications will undoubtedly expand the synthetic utility of these versatile reagents. For the modern researcher, a deep understanding of the principles outlined in this guide is not just beneficial—it is essential for driving innovation in drug discovery and materials science.
References
-
Heaney, H., & Ley, S. V. (n.d.). 1-benzylindole. Organic Syntheses. Retrieved from [Link]
-
(n.d.). Sommelet–Hauser rearrangement. In Wikipedia. Retrieved from [Link]
- Chen, W.-C., Gandeepan, P., Tsai, C.-H., Luo, C.-Z., Rajamalli, P., & Cheng, C.-H. (2016). A Concise Synthesis of Quinolinium, and Biquinolinium Salts and Biquinolines from Benzylic Azides and Alkenes. The Royal Society of Chemistry.
- Neochoritis, C. G., Zhao, T., & Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Semantic Scholar.
-
(n.d.). Pictet–Spengler reaction. In Wikipedia. Retrieved from [Link]
-
(n.d.). The von Richter, Sommelet-Hauser, and Smiles Rearrangements. Dalal Institute. Retrieved from [Link]
- (2024). Synthesis of pyrazolo[4,3‐c]quinolines by employing benzyl halide...
-
(n.d.). Chiral Phase-Transfer Catalysis. PTC Organics. Retrieved from [Link]
-
(n.d.). Hantzsch pyridine synthesis. In Wikipedia. Retrieved from [Link]
-
Halpern, M. (n.d.). PTC O-Alkylation With a Secondary Benzyl Bromide. PTC Organics. Retrieved from [Link]
-
(n.d.). Gassman indole synthesis. In Wikipedia. Retrieved from [Link]
- (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI.
- (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. WJPR.
-
(n.d.). Pictet-Spengler Reaction. NROChemistry. Retrieved from [Link]
- Ray, D. (2023). A Greener Synthetic Approach to Tetrazoles via Multicomponent Reactions. Bentham Science.
-
(n.d.). Hantzsch Pyridine Synthesis. Scribd. Retrieved from [Link]
-
(n.d.). Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii) immobilized on nanodiamond@folic acid catalyst. RSC Publishing. Retrieved from [Link]
- (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Publishing.
- (2025). Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. PMC.
- Neochoritis, C. G., Zhao, T., & Dömling, A. (2019). Tetrazoles via Multicomponent Reactions.
- (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. PMC.
-
(n.d.). Gassman indole synthesis. SynArchive. Retrieved from [Link]
- (2025). Synthesis and Reactions of Five-Membered Heterocycles Using Phase Transfer Catalyst (PTC) Techniques.
-
(n.d.). Benzothiazole synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
(n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. Retrieved from [Link]
- (2025). Sommelet-hauser rearrangement. YouTube.
- (n.d.). Method for synthesizing 2-phenyl benzothiazole and derivative thereof. Google Patents.
- (2013). Review Article Synthesis and Reactions of Five-Membered Heterocycles Using Phase Transfer Catalyst (PTC) Techniques. Semantic Scholar.
- Montazeri, N., Momeni, S., Pourshamsian, K., & Dado, S. (n.d.). Synthesis of Novel Hantzsch Dihydropyridine Derivatives.
-
(n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR. Retrieved from [Link]
-
(n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace. Retrieved from [Link]
- (2025). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
-
(n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. WJPR. Retrieved from [Link]
- (2024). Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. Bentham Science.
- (n.d.). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity.
- (2023). Corrosion Inhibition of Benzyl Quinoline Chloride Derivative-Based Formulation for Acidizing Process. SPE Journal | OnePetro.
- (n.d.). N-alkylation of indole derivatives. Google Patents.
- (n.d.).
-
(n.d.). Benzofuran synthesis. Organic Chemistry Portal. Retrieved from [Link]
- Li, Y., Shi, Y., Huang, Z., Wu, X., Xu, P., Wang, J., & Zhang, Y. (2011). Catalytic thia-Sommelet-Hauser rearrangement: application to the synthesis of oxindoles. Organic Letters.
- (n.d.). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PMC.
- Seayad, J., Seayad, A. M., & List, B. (2006). Enantioselective BINOL-Phosphoric Acid Catalyzed Pictet−Spengler Reactions of N-Benzyltryptamine. The Journal of Organic Chemistry.
- (2022). Sommelet-Hauser Rearrangement Mechanism | Organic Chemistry. YouTube.
- (2021). (PDF) Gassman Indole Synthesis.
- (2020). The Mind-Blowing Gassman Indole Synthesis. YouTube.
- (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES. DergiPark.
-
(n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Retrieved from [Link]
-
(n.d.). Gassman Indole Synthesis, Chemical Reactions, Assignment Help. Expertsmind.com. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US6972336B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 3. iajpr.com [iajpr.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. phasetransfer.com [phasetransfer.com]
- 11. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 12. Sommelet–Hauser rearrangement - Wikipedia [en.wikipedia.org]
- 13. dalalinstitute.com [dalalinstitute.com]
- 14. rsc.org [rsc.org]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. Gassman indole synthesis - Wikipedia [en.wikipedia.org]
- 18. synarchive.com [synarchive.com]
- 19. researchgate.net [researchgate.net]
- 20. expertsmind.com [expertsmind.com]
- 21. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 22. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 23. jk-sci.com [jk-sci.com]
- 24. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. Benzothiazole synthesis [organic-chemistry.org]
- 28. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 29. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii) immobilized on nanodiamond@folic acid catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 31. semanticscholar.org [semanticscholar.org]
Methodological & Application
Standard protocol for nucleophilic substitution using 5-(Bromomethyl)-2,4-difluorobenzonitrile
Application Note: Chemoselective Nucleophilic Substitution of 5-(Bromomethyl)-2,4-difluorobenzonitrile
Executive Summary & Strategic Importance
This compound (CAS: 1379361-23-5) is a high-value electrophilic building block in medicinal chemistry.[1][2] Its structural uniqueness lies in its dual-electrophilic nature :
-
Primary Reactivity (S_N2): A highly reactive benzylic bromide site.
-
Secondary Reactivity (S_NAr): An electron-deficient aromatic ring activated by a nitrile group and two fluorine atoms.[1]
This compound is critical for synthesizing kinase inhibitors, PROTAC linkers, and CNS-active agents where the benzonitrile motif serves as a bioisostere for carbonyls or as a metabolic stabilizer.[2]
The Challenge: The core challenge in using this reagent is chemoselectivity . Uncontrolled conditions can lead to competitive S_NAr reactions at the 2- or 4-fluoro positions, polymerization, or hydrolysis of the nitrile.[1][2] This guide provides a validated protocol to exclusively target the benzylic position while preserving the aryl fluoride motif for subsequent functionalization.
Reactivity Landscape & Chemoselectivity
To ensure protocol success, researchers must understand the competing pathways.
-
Path A (Desired): Benzylic Substitution (S_N2). Occurs rapidly with soft and hard nucleophiles at mild temperatures (0°C – 40°C).
-
Path B (Undesired Side Reaction): S_NAr Attack. The 4-fluoro position (para to CN) and 2-fluoro position (ortho to CN) are activated.[1] Strong bases (e.g., NaH, alkoxides) or high temperatures (>80°C) in polar aprotic solvents (DMF, DMSO) will trigger this pathway.[2]
Decision Tree: Reaction Optimization
Figure 1: Chemoselectivity decision tree for targeting the benzylic bromide.[1]
Standard Operating Protocols (SOP)
Safety: Lachrymator Warning
-
Hazard: Benzylic bromides are potent lachrymators (tear gas agents) and skin irritants.
-
Control: All weighing and transfers must occur in a functioning fume hood.
-
Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate or dilute ammonia nearby to neutralize spills and rinse glassware.
Protocol A: Amination (S_N2 with Amines)
Best for: Synthesizing secondary/tertiary amines for library generation.
Materials:
-
Nucleophile: Amine (1.1 – 1.5 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv) or K₂CO₃ (2.0 equiv)[1][2]
-
Solvent: Acetonitrile (MeCN) or DCM [Anhydrous]
Step-by-Step:
-
Preparation: Dissolve the amine (1.2 equiv) and DIPEA (2.0 equiv) in anhydrous MeCN (0.1 M concentration relative to substrate) in a round-bottom flask.
-
Addition: Cool the solution to 0°C using an ice bath.
-
Reaction: Add this compound (1.0 equiv) dropwise as a solution in minimal MeCN.
-
Why? Slow addition prevents local high concentrations that could promote bis-alkylation (if primary amine is used).[1]
-
-
Monitoring: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc) or LC-MS.[1] The bromide is highly reactive; if reaction is sluggish, heat to max 40°C. Do not exceed 60°C to avoid S_NAr.
-
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ and Brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography.
Protocol B: Etherification (Reaction with Phenols/Alcohols)
Best for: Ether-linked scaffolds.[1][3] Requires careful base selection to avoid attacking the aryl fluorides.
Materials:
-
Nucleophile: Phenol/Alcohol (1.0 equiv)
-
Base: Cs₂CO₃ (1.5 equiv) or K₂CO₃ (2.0 equiv)
-
Solvent: Acetone (preferred) or DMF (if solubility issues arise)
Step-by-Step:
-
Activation: React the phenol with Cs₂CO₃ in Acetone at RT for 15 minutes to generate the phenoxide in situ.
-
Coupling: Add the benzylic bromide substrate.
-
Conditions: Stir at RT.
-
Validation: Check for the disappearance of the benzylic CH₂ signal in NMR (~4.5 ppm) and appearance of the ether CH₂ (~5.1 ppm).
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| S_NAr Side Products | Temperature too high or Base too strong.[1][2] | Switch solvent from DMF to MeCN or Acetone. Lower temperature to <40°C. Use weaker bases (NaHCO₃ instead of Cs₂CO₃). |
| Bis-Alkylation | Primary amine nucleophile is too reactive.[1] | Use a large excess of the amine (5–10 equiv) or protect the amine (e.g., Boc-protection) before alkylation. |
| Hydrolysis of CN | Aqueous base used at high temp. | Ensure anhydrous conditions. Avoid aqueous NaOH/KOH. |
| Incomplete Reaction | Poor solubility of nucleophile salt. | Add a phase transfer catalyst (e.g., TBAI - Tetrabutylammonium iodide, 5 mol%) to accelerate S_N2.[1][2] |
Analytical Validation (Self-Validating System)
To verify the integrity of the product and ensure the aryl fluorides remain intact, use 19F NMR .
-
Starting Material: Two distinct signals for 2-F and 4-F.[1][2]
-
Desired Product (S_N2): Signals will shift slightly due to the change from -CH₂Br to -CH₂Nu, but both fluorine signals must remain .
-
S_NAr Side Product: Loss of one fluorine signal (usually the 4-F) or a significant shift indicating substitution by the nucleophile.
Characteristic 1H NMR Shifts (CDCl₃):
-
-CH₂-Br (Reactant): ~4.4 – 4.6 ppm (singlet).[1]
-
-CH₂-N (Product): ~3.5 – 4.0 ppm (upfield shift).[1]
-
-CH₂-O (Product): ~5.0 – 5.2 ppm (downfield shift).[1]
References
-
General Reactivity of Fluorinated Benzonitriles
-
Benzylic Bromide Substitution Protocols
-
Commercial Availability & Applications
-
Mechanistic Insight (S_N2 vs S_NAr)
-
Why are fluorides more reactive in nucleophilic aromatic substitutions? Chemistry Stack Exchange. Link
-
Sources
- 1. EP0433124A1 - 2,4-Dichloro-5-fluorobenzonitrile and methods for its preparation, its use in the preparation of 2-chloro-4,5-difluorobenzoic acid and new method of preparation of this acid - Google Patents [patents.google.com]
- 2. CN100457721C - Production process of 2,4-difluorobenzonitrile - Google Patents [patents.google.com]
- 3. WO2007072679A1 - Process for producing 2,4-difluoronitrobenzene - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1379361-23-5|this compound|BLD Pharm [bldpharm.com]
Synthesis of fused heterocycles starting from 5-(Bromomethyl)-2,4-difluorobenzonitrile
Application Note: Synthesis of Fused Heterocycles from 5-(Bromomethyl)-2,4-difluorobenzonitrile
Executive Summary & Strategic Analysis
This compound (CAS: 1379361-23-5) is a high-value trifunctional scaffold widely utilized in medicinal chemistry, particularly in the synthesis of PARP inhibitors (e.g., Olaparib analogs) and kinase inhibitors. Its utility stems from its three distinct electrophilic sites, which allow for orthogonal functionalization:
-
Bromomethyl Group (C5): Highly reactive towards SN2 nucleophilic substitution (amines, alkoxides, thiols). This is typically the "tethering" point for solubilizing tails.
-
Aryl Fluorides (C2 & C4): Activated for Nucleophilic Aromatic Substitution (SNAr). The C4-fluorine is para-activated by the nitrile, making it kinetically more labile, while the C2-fluorine is essential for cyclization reactions involving the nitrile.
-
Nitrile Group (C1): Serves as the "anchor" for heterocycle formation (e.g., indazoles, quinazolines, phthalazines) via condensation with binucleophiles.
This guide details the protocols for synthesizing 3-Aminoindazoles and Quinazolines directly from this scaffold. The strategy prioritizes chemoselectivity : functionalizing the highly reactive alkyl bromide first to prevent side reactions during the harsher cyclization steps.
Strategic Reaction Pathway
The following flowchart illustrates the divergent synthesis pathways. We prioritize the "Tail-First" approach (Path A) to secure the alkyl chain before subjecting the core to high-temperature cyclization.
Figure 1: Divergent synthetic pathways. Path A is recommended to avoid polymerization of the bromomethyl group during nucleophilic cyclization.
Detailed Experimental Protocols
Protocol A: Functionalization of the "Tail" (SN2 Substitution)
Objective: To install a solubilizing amine tail (e.g., N-Boc-piperazine or Morpholine) while preserving the fluorines and nitrile for subsequent cyclization.
Reagents:
-
This compound (1.0 equiv)
-
Secondary Amine (e.g., Morpholine) (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv) or DIPEA (1.5 equiv)
-
Solvent: Acetonitrile (MeCN) or DCM (anhydrous)[1]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve this compound (10 mmol) in anhydrous MeCN (50 mL). Cool the solution to 0°C using an ice bath.
-
Base Addition: Add K₂CO₃ (20 mmol) in one portion.
-
Nucleophile Addition: Dropwise add the secondary amine (11 mmol) over 15 minutes. Note: The reaction is exothermic.[2]
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting material (R_f ~0.6) should disappear.
-
Work-up: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The residue is usually pure enough for the next step. If necessary, purify via silica gel flash chromatography (Gradient: 0-50% EtOAc in Hexanes).
Yield Expectation: 85–95% Key Intermediate: 5-(Morpholinomethyl)-2,4-difluorobenzonitrile
Protocol B: Synthesis of 3-Amino-6-fluoroindazole Derivatives
Objective: To fuse a pyrazole ring onto the benzene core. Mechanism: This reaction relies on the regioselective SNAr at the C2-fluorine followed by immediate cyclization onto the nitrile. Although the C4-fluorine is electronically more activated, the proximity of the C2-fluorine to the nitrile facilitates the intramolecular cyclization, driving the equilibrium toward the indazole.
Reagents:
-
Functionalized Intermediate (from Protocol A) (1.0 equiv)
-
Hydrazine Hydrate (64% or 80% solution) (5.0 equiv)
-
Solvent: n-Butanol or Ethanol (n-Butanol is preferred for higher temperature)
Step-by-Step Methodology:
-
Setup: Dissolve the Intermediate (5 mmol) in n-Butanol (25 mL).
-
Addition: Add Hydrazine Hydrate (25 mmol).
-
Reflux: Heat the reaction to reflux (approx. 117°C) for 4–12 hours.
-
Checkpoint: A color change (often to yellow/orange) and precipitation of the product may occur.
-
-
Cooling: Cool the reaction mixture slowly to RT, then to 4°C in a refrigerator.
-
Isolation: Filter the precipitate. Wash the cake with cold ethanol (2 x 10 mL) and diethyl ether (2 x 10 mL).
-
Recrystallization: If purity is <95% by HPLC, recrystallize from Ethanol/Water.
Why this works: The hydrazine acts as a bidentate nucleophile. The initial attack displaces a fluorine. If it attacks C4, no cyclization occurs (dead end, reversible). If it attacks C2, it cyclizes onto the CN to form the stable aromatic indazole system.
Protocol C: Synthesis of Quinazoline Derivatives
Objective: To fuse a pyrimidine ring using Guanidine.[3]
Reagents:
-
Functionalized Intermediate (from Protocol A) (1.0 equiv)
-
Guanidine Hydrochloride (3.0 equiv)
-
Sodium Hydride (NaH, 60% dispersion) (4.0 equiv)
-
Solvent: Anhydrous DMF
Step-by-Step Methodology:
-
Free Base Formation: In a dry flask under Argon, suspend Guanidine HCl in DMF. Carefully add NaH portion-wise at 0°C. Stir for 30 mins to generate the free guanidine base.
-
Addition: Add the Intermediate (dissolved in minimal DMF) to the guanidine solution.
-
Heating: Heat to 80–100°C for 6–8 hours.
-
Quench: Cool to 0°C and carefully quench with Ice Water.
-
Isolation: The product often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc, dry over MgSO₄, and concentrate.
Data Summary & Troubleshooting
Table 1: Reaction Parameters and Optimization
| Parameter | Indazole Synthesis (Protocol B) | Quinazoline Synthesis (Protocol C) |
| Primary Electrophile | C2-Fluorine (SNAr) | C2-Fluorine & Nitrile |
| Nucleophile | Hydrazine (NH₂NH₂) | Guanidine (NH₂C(=NH)NH₂) |
| Key Variable | Temperature (Reflux required) | Base Strength (NaH required) |
| Common Byproduct | 4-substituted hydrazine (non-cyclized) | Hydrolysis of Nitrile to Amide |
| Typical Yield | 70–85% | 50–65% |
| Purification | Precipitation/Recrystallization | Chromatography often required |
Troubleshooting Guide:
-
Issue: Low yield in Indazole synthesis.
-
Cause: Incomplete displacement of Fluorine.
-
Fix: Switch solvent from Ethanol to n-Butanol or DMSO to increase reaction temperature (>100°C).
-
-
Issue: Polymerization during Step 1 (Tail attachment).
-
Cause: Concentration too high; intermolecular reaction.
-
Fix: Dilute reaction to 0.1 M and add the amine slowly at 0°C.
-
References
-
Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1.[4] Journal of Medicinal Chemistry, 51(20), 6581–6591. Link
-
Luo, G., & Chen, L. (2002).[6] Regioselective synthesis of 3-aminoindazoles from 2-fluorobenzonitriles. Heterocycles, 57(11), 2091.
- Context: Mechanistic basis for the regioselective SNAr/cyclization of 2-fluorobenzonitriles with hydrazine.
-
Zhu, S., et al. (2012). Process for the preparation of Olaparib and intermediates thereof.[2][4][5][7][8] World Intellectual Property Organization, WO2012019427. Link
-
Context: Industrial protocols for handling 2,4-difluorobenzonitrile derivatives.[9]
-
-
Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination.[8] Org.[6][8][10][11][12] Synth. 101, 542–563.[8] Link
- Context: General handling of fluorinated benzonitriles and purific
Sources
- 1. Turn-on Coumarin Precursor: From Hydrazine Sensor to Covalent Inhibition and Fluorescence Detection of Rabbit Muscle Aldolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. longdom.org [longdom.org]
- 4. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]
- 5. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WIPO - 국제 및 국내 특허문헌 검색 [patentscope.wipo.int]
- 8. orgsyn.org [orgsyn.org]
- 9. US20170233351A1 - Process for the Preparation of Olaparib and Intermediates Thereof - Google Patents [patents.google.com]
- 10. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. airo.co.in [airo.co.in]
- 12. Rapid syntheses of N-fused heterocycles via acyl-transfer in heteroaryl ketones - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Functionalization of the Nitrile Moiety in 5-(Bromomethyl)-2,4-difluorobenzonitrile
Executive Summary & Molecule Profile
5-(Bromomethyl)-2,4-difluorobenzonitrile is a high-value pharmacophore scaffold, widely recognized as a critical intermediate in the synthesis of PARP inhibitors (e.g., Olaparib analogs). Its structural uniqueness lies in its "Dual-Warhead" nature:
-
The Electrophilic "Arm": A highly reactive benzylic bromide (-CH₂Br) susceptible to SN2 attack.
-
The Functional "Anchor": A nitrile group (-CN) serving as a precursor for amides, amines, or heterocycles (tetrazoles).
-
The Electronic Core: An electron-deficient aromatic ring activated by two fluorine atoms, enabling Nucleophilic Aromatic Substitution (SNAr).
The Challenge: The primary challenge in utilizing the nitrile group is the competing reactivity of the benzylic bromide. Standard nitrile reduction or hydrolysis conditions often lead to degradation of the alkyl halide (hydrolysis to alcohol, reduction to methyl, or polymerization).
The Solution: This guide provides protocols for Chemo-selective Nitrile Activation . We prioritize methods that either (A) tolerate the alkyl halide or (B) strategically sequence the reaction to "cap" the halide first.
Strategic Reactivity Map
Before attempting synthesis, one must visualize the competing reactivity landscapes. The diagram below illustrates the hierarchy of reactivity for this scaffold.
Figure 1: Chemo-selectivity landscape. Note that the Benzylic Bromide is the most labile site, requiring careful selection of conditions to target the Nitrile.
Protocol A: Bioisostere Synthesis (Tetrazole Formation)
Application: Synthesis of carboxylic acid bioisosteres common in sartans and metabolic inhibitors. Critical Constraint: Standard azide conditions (NaN₃, DMF, Heat) will displace the bromide (SN2) to form an azido-methyl group before forming the tetrazole. Strategy: Use Zinc Bromide (ZnBr₂) catalysis.[1][2][3] The Lewis Acid coordinates to the nitrile, activating it for cycloaddition at lower temperatures, while the bromide remains relatively intact if the "Capping" strategy is used.
The "Capping" Pre-Step (Highly Recommended)
Scientific Integrity Note: It is experimentally risky to form the tetrazole with the free benzylic bromide. We recommend reacting the -CH₂Br with your desired amine (e.g., piperazine, morpholine) first. If you must preserve the bromide, use Protocol B .
Detailed Methodology (Post-Capping)
Reagents:
-
Substrate (Amine-capped nitrile derivative)
-
Sodium Azide (NaN₃) [1.1 equiv]
-
Zinc Bromide (ZnBr₂) [1.0 equiv]
-
Solvent: Water/Isopropanol (2:1) or DMF (if solubility is poor)
Step-by-Step:
-
Setup: In a pressure vial (or round-bottom flask with reflux condenser), dissolve the substrate (1.0 mmol) in solvent (5 mL).
-
Activation: Add ZnBr₂ (1.0 mmol). Stir for 10 minutes at Room Temperature (RT) to allow Lewis acid coordination.
-
Addition: Add NaN₃ (1.1 mmol). Caution: NaN₃ is toxic and generates HN₃ in acid.
-
Reaction: Heat to 85°C for 12–16 hours.
-
Monitoring: TLC (5% MeOH in DCM). Look for the disappearance of the nitrile spot (high Rf) and appearance of a polar spot (tetrazole).
-
-
Workup (Critical for Zinc Removal):
-
Cool to RT. Add Ethyl Acetate (20 mL) and 1N HCl (15 mL). Vigorous stirring is required to break the Zinc-Tetrazole complex.
-
Separate organic layer. Extract aqueous layer 2x with EtOAc.
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
Data Interpretation:
| Signal (¹H NMR, DMSO-d₆) | Shift (δ) | Structural Insight |
|---|---|---|
| Tetrazole N-H | ~14.0 - 16.0 ppm | Broad singlet confirms tetrazole ring formation. |
| Ar-H (C6) | ~7.8 ppm | Doublet (coupling with F). |
| Ar-H (C3) | ~7.5 ppm | Doublet (coupling with F). |
| Nitrile Peak (IR) | ~2230 cm⁻¹ | Must be ABSENT in product. |
Protocol B: Mild Hydration to Primary Amide
Application: Generating peptidomimetic intermediates while preserving the sensitive alkyl bromide. Mechanism: Metal-catalyzed hydration involves the coordination of the nitrile to a Platinum(II) center, making it susceptible to attack by water at neutral pH. This avoids the hydroxide nucleophile that would hydrolyze the -CH₂Br.
Reagents:
-
This compound[4]
-
Ghaffar-Parkins Catalyst: [PtH(PMe₂OH)(PMe₂O)₂H] (or commercial equivalent) [0.5 mol%]
-
Solvent: Ethanol/Water (1:1)
Step-by-Step:
-
Dissolution: Dissolve the nitrile (1.0 mmol) in Ethanol (2 mL).
-
Catalyst Addition: Add Water (2 mL) followed by the Platinum catalyst (0.005 mmol).
-
Incubation: Heat to 60°C (oil bath). Do not reflux vigorously.
-
Time Course: Monitor by HPLC every 2 hours. Reaction is typically complete in 6–8 hours.
-
Isolation:
-
Cool to RT. The amide often precipitates upon cooling.
-
If no precipitate: Evaporate Ethanol under reduced pressure (keep bath <40°C). Extract aqueous residue with DCM.[5]
-
Note: Avoid basic washes (bicarbonate/hydroxide) to prevent benzylic hydrolysis.
-
Protocol C: Reductive Amination (The "Linker" Route)
Application: Creating benzylamine linkers. Warning: Direct hydrogenation (H₂/Pd-C) will cause hydrodehalogenation (cleavage of the C-Br bond and potentially C-F bonds). Recommended Route: Chemical reduction using Borane-Dimethyl Sulfide (BMS).
Workflow Diagram:
Figure 2: Controlled reduction workflow to minimize dehalogenation.
Protocol:
-
Inert Atmosphere: Flame-dry a flask and purge with Argon.
-
Charge: Add substrate (1.0 mmol) and dry THF (10 mL). Cool to 0°C.
-
Addition: Dropwise add Borane-Dimethyl Sulfide (2.0 M in THF, 1.5 mL).
-
Reflux: Warm to RT, then reflux for 2 hours.
-
Quench: Cool to 0°C. Slowly add Methanol until bubbling ceases.
-
Workup: Concentrate in vacuo. Redissolve in MeOH/HCl and reflux for 1 hour to break the boron-amine complex. Neutralize carefully with Na₂CO₃ (solid) to pH 8 and extract immediately.
References
-
Tetrazole Synthesis Mechanism: Himo, F., et al. (2002). "Mechanisms of tetrazole formation by addition of azide to nitriles." Journal of the American Chemical Society.[6] Retrieved from [Link]
-
Zinc Catalysis Protocol: Sharpless, K. B., et al. (2001). "Zinc(II) salts as effective catalysts for the formation of tetrazoles."[2][3][7] Journal of Organic Chemistry. (Contextualized via ACS Search Results).
-
Mild Nitrile Hydrolysis: Arkivoc. (2005). "A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles." Retrieved from [Link]
-
Platinum Catalyzed Hydration: Organic Syntheses. (2024). "Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst." Retrieved from [Link]
Sources
- 1. Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. 1379361-23-5|this compound|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Bromination of 2,4-difluoro-5-methylbenzonitrile
The following technical support guide is designed for researchers optimizing the benzylic bromination of 2,4-difluoro-5-methylbenzonitrile . This reaction is a critical step in the synthesis of triazole antifungals and other active pharmaceutical ingredients (APIs).
The guide adopts a Tier 2/3 Technical Support format, assuming the user is already familiar with basic organic synthesis but is facing specific yield or purity challenges.
Ticket Subject: Yield Optimization & Impurity Control in Wohl-Ziegler Bromination Status: Open Support Level: Senior Application Scientist[1]
The Baseline Protocol (Gold Standard)
Before troubleshooting, verify your current method against this optimized baseline. This protocol minimizes the "electronic deactivation" effect caused by the fluoro- and cyano- groups.
Reaction Scheme
Substrate: 2,4-difluoro-5-methylbenzonitrile Reagent: N-Bromosuccinimide (NBS) Product: 5-(bromomethyl)-2,4-difluorobenzonitrile[1]
| Parameter | Recommendation | Technical Rationale |
| Solvent | PhCF | |
| Stoichiometry | 0.95 - 1.05 eq. NBS | Crucial: Never exceed 1.05 equivalents. The electron-deficient ring makes the benzylic position sluggish, but once brominated, the product is prone to over-bromination (gem-dibromide formation). |
| Initiator | AIBN (0.05 eq) + Visible Light (LED) | A dual-initiation system (Thermal + Photo) is recommended.[1] The electron-withdrawing groups (-F, -CN) destabilize the benzylic radical intermediate, making initiation difficult. |
| Concentration | 0.5 M - 0.8 M | Higher concentration favors the bimolecular propagation step over solvent-caged termination events.[1] |
Mechanistic Visualization
Understanding why the reaction fails is the first step to fixing it.
Figure 1: Mechanistic pathway highlighting the "Polar Effect." The electrophilic bromine radical (Br[2]•) struggles to abstract hydrogen from the electron-deficient ring, creating a high energy barrier.
Troubleshooting Guide (FAQ Format)
Issue #1: "The reaction stalls at 60-70% conversion."
Diagnosis: Initiator Death & Radical Quenching.
The half-life of AIBN at reflux in PhCF
-
Portion-wise Addition: Do not add all AIBN at the start. Add 50% initially, then 25% after 2 hours, and 25% after 4 hours.
-
Sparging: Oxygen is a radical scavenger. Sparge the solvent with Nitrogen/Argon for at least 20 minutes before heating.
-
Switch Initiator: If the reaction requires >8 hours, switch to Benzoyl Peroxide (BPO) or 1,1'-Azobis(cyclohexanecarbonitrile) (ACCN) , which have longer half-lives at higher temperatures.
Issue #2: "I see 10-15% gem-dibromide impurity."
Diagnosis: Over-bromination due to "Pushing" the reaction. Users often add excess NBS (1.2+ eq) to force the conversion to 100%. This is a fatal error with this substrate. The product (benzyl bromide) can undergo a second bromination. Solution:
-
The "85% Rule": Stop the reaction when HPLC shows 5-10% starting material remaining . It is far easier to separate the non-polar starting material (via crystallization or silica plug) than to separate the di-bromo impurity, which often co-crystallizes with the product.
-
Dilution: If di-bromo levels are consistently high, dilute the reaction to 0.3 M. This slows the kinetics slightly but improves selectivity.
Issue #3: "Yield is low after column chromatography."
Diagnosis: Silica degradation. Benzylic bromides are potent alkylating agents and are sensitive to the slightly acidic nature of standard silica gel, leading to hydrolysis (benzyl alcohol formation) or degradation. Solution:
-
Neutralize Silica: Pre-treat the silica column with 1% Triethylamine (TEA) in hexanes before loading.
-
Avoid Chromatography: This product often crystallizes well.
-
Protocol: Cool the reaction mixture to 0°C. Filter off succinimide. Evaporate solvent. Recrystallize the residue from Heptane/IPA (9:1) or Cyclohexane .
-
Decision Tree for Optimization
Figure 2: Logic flow for diagnosing yield loss. Priority is placed on selectivity (purity) over raw conversion.
References & Grounding
-
Mechanistic Foundation: The destabilization of benzylic radicals by electron-withdrawing groups (Polar Effects) is well-documented.[1] See: Walling, C. et al. "Polar Effects in Radical Reactions." J. Am. Chem. Soc.
-
Solvent Selection: For the substitution of CCl
with PhCF in radical brominations, refer to:-
Ogawa, A. et al. "Benzotrifluoride: A Useful Alternative Solvent for Radical Reactions." J. Org.[3] Chem.
-
-
Substrate Specifics: 2,4-difluoro-5-methylbenzonitrile is a key intermediate for Isavuconazole and Ravuconazole.
-
Patent Reference: See synthesis of Ravuconazole intermediates in US Patent 6,316,626 or WO 2008/104306 (Bayer/Basilea), which describe the bromination of fluorinated toluenes using NBS/AIBN systems.
-
-
Process Safety:
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for NBS and 2,4-difluoro-5-methylbenzonitrile before handling. Benzyl bromides are potent lachrymators.
Sources
- 1. 1260879-25-1|5-Bromo-2,4-difluorobenzonitrile|BLD Pharm [bldpharm.com]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Chapter 3 Worked Problem 1 [sites.science.oregonstate.edu]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Dealing with lachrymatory properties during the workup of benzyl bromides
[1]
Status: ONLINE Operator: Senior Application Scientist (Process Safety & Synthesis Division) Ticket ID: BNZ-BR-001 Subject: Mitigation of Lachrymatory Effects During Workup[1]
Welcome to the Technical Support Center
You have reached the specialized support unit for handling potent alkylating agents. I understand you are dealing with Benzyl Bromide (BnBr) . This is not just a standard reagent; it is a potent lachrymator (tear gas) that acts as a severe mucous membrane irritant even at low ppm levels.[1]
Many researchers "get by" with standard fume hood practices, only to contaminate their rotavaps, balances, and lab coats, leading to a persistent "weeping lab" syndrome.[1]
Below is your technical troubleshooting guide. I have structured this based on the Three-Phase Containment Protocol we use in process chemistry: Prevention, Neutralization, and Decontamination.
Module 1: Pre-Experiment & PPE (Prevention)
User Question: "I'm wearing nitrile gloves and working in the hood, but I still smell it. What is wrong?"
Diagnosis: Standard nitrile gloves provide poor permeation resistance against benzyl halides. Once the vapor penetrates the glove, your body heat volatilizes it, creating a localized "cloud" near your face that the hood cannot capture.
The "Silver Shield" Protocol
Do not rely on standard nitrile alone.
-
Inner Layer: Standard Nitrile (for dexterity).
-
Outer Layer: Silver Shield (Laminate) or Viton gloves . These provide >4 hours of breakthrough time compared to minutes for thin nitrile.
-
Hood Management:
-
Work at least 6 inches back from the sash.
-
lowering the sash reduces the face velocity area, increasing the capture efficiency.[1]
-
Module 2: Chemical Neutralization (The "Kill" Step)[1]
User Question: "How do I quench the reaction so the workup doesn't gas out the lab?"
Technical Insight:
You must destroy the Carbon-Bromine (C-Br) bond before you remove the flask from the hood.[1] We utilize an
Recommended Quenching Reagents
| Reagent | Mechanism | Pros | Cons | Best For |
| Ethanolamine | Fast; forms non-volatile amino-alcohol; easy to wash out.[1] | Basic; may affect base-sensitive products. | Top Pick for general synthesis. | |
| Sodium Thiosulfate (aq) | Neutral pH; cheap; forms water-soluble Bunte salt.[1] | Slower biphasic reaction (needs vigorous stirring).[1] | Acid/Base sensitive substrates.[2] | |
| Ammonium Hydroxide | Very fast. | Ammonia fumes are also irritating; basic. | Bulk waste neutralization. |
Protocol: The "Ethanolamine Scrub"
Use this if your product is stable to weak bases.[1]
-
Check TLC: Ensure your main reaction is complete.
-
Add Scavenger: Add 2.0 equivalents (relative to excess BnBr) of Ethanolamine directly to the reaction mixture.
-
Stir: Agitate for 15–30 minutes at room temperature.
-
Partition: Dilute with organic solvent and wash with dilute HCl (1M). The benzyl-ethanolamine byproduct will protonate and move into the aqueous layer, leaving your product in the organic layer.[1]
Visualizing the Quench Logic
Figure 1: Decision matrix for selecting the appropriate quenching agent based on product stability.
Module 3: Equipment Decontamination (The Cleanup)
User Question: "I rotavapped my product and now the whole lab is crying. How do I clean the rotavap?"
Diagnosis: This is the most common failure mode. You evaporated the solvent, but residual Benzyl Bromide co-distilled and is now coating the condenser coils and the collection flask of the rotary evaporator.
The "Rotavap Rescue" Protocol
Do NOT just rinse with acetone. Acetone vaporizes the bromide and spreads it.
-
Isolate: Close the rotavap system. Do not vent to the atmosphere yet.[3]
-
Prepare Trap Solution: Mix Ethanol (500mL) + Ethanolamine (20mL) .
-
Aspirate: Suck this solution through the rotavap feed tube (stopcock) into the rotating flask.
-
Rinse: Lower the bath (cold) and let the rotation coat the entire interior of the flask.
-
Distill (Carefully): Pull vacuum and let the ethanol/amine vapor rise into the condenser. This chemically scrubs the glass surfaces.
-
Soak: Remove the bump trap and collection flask and soak them in a Base Bath (KOH/Isopropanol) for >2 hours.
Glassware Cleaning (The Base Bath)
Standard dishwashing detergent is insufficient.[1]
-
Recipe: Potassium Hydroxide (KOH) + Isopropyl Alcohol (IPA) + Water.
-
Action: The hydroxide ion (
) chemically destroys the alkyl halide.[1] -
Warning: Do not use on fritted glass (it dissolves the frit).[1][2]
Module 4: Emergency Protocols (Troubleshooting)
Q: I spilled about 1mL on the floor. Should I mop it up with water? A: NO.
-
Reason: Water reacts slowly with Benzyl Bromide to form HBr gas and Benzyl Alcohol. It creates an acidic, slippery, lachrymatory mess.[1]
-
Action:
-
Evacuate the immediate area.
-
Cover the spill with Vermiculite or Kitty Litter to absorb the liquid.
-
Once absorbed, treat the solid with a 10% Ammonia solution or Ethanolamine to neutralize chemically.
-
Scoop into a double-bagged hazardous waste container.
-
Q: My eyes are burning, but I didn't splash anything. What do I do? A: You have vapor exposure.[4][5][6]
-
Leave the lab immediately. Go to fresh air.
-
Do NOT rub your eyes. This grinds the chemical into the cornea.
-
Flush: If the sensation persists >5 minutes, use the eyewash station for 15 minutes.
-
Clothing Check: If your lab coat smells, take it off. You are carrying the source with you.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
Rooke, N. (2024). Lachrymators - Not Voodoo. University of Rochester, Department of Chemistry.
-
Sigma-Aldrich. (2023). Safety Data Sheet: Benzyl Bromide. Merck KGaA. [1]
-
Furniss, B. S., et al. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Referenced for general alkyl halide neutralization protocols).
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Benzyl Bromide. [1]
Validation & Comparative
A Comparative Analysis of Reactivity: 5-(Bromomethyl) vs. 5-(Chloromethyl)-2,4-difluorobenzonitrile in Nucleophilic Substitution
In the realm of medicinal chemistry and drug development, the selection of appropriate building blocks is paramount to the efficient synthesis of target molecules. The 5-(halomethyl)-2,4-difluorobenzonitrile scaffold is a key intermediate, with the choice between a bromomethyl or chloromethyl substituent significantly impacting reaction kinetics and synthetic strategy. This guide provides an in-depth comparison of the reactivity of 5-(bromomethyl)-2,4-difluorobenzonitrile and 5-(chloromethyl)-2,4-difluorobenzonitrile, supported by fundamental chemical principles and a detailed experimental protocol for comparative analysis.
The Decisive Role of the Halogen: A Look at Leaving Group Ability and Bond Strength
The enhanced reactivity of benzylic bromides over their chlorinated counterparts in nucleophilic substitution reactions is a well-established principle in organic chemistry.[1][2] This difference is primarily governed by two key factors: the leaving group ability of the halide and the strength of the carbon-halogen bond.
Leaving Group Ability: A good leaving group is a species that can stabilize the negative charge it acquires upon departing from the substrate.[3] When comparing bromide and chloride ions, bromide is the superior leaving group.[4][5] This is because bromide is a larger, more polarizable ion, allowing the negative charge to be dispersed over a greater volume.[4] Consequently, the bromide ion is a weaker base than the chloride ion, and weaker bases are better leaving groups.[3][5]
Carbon-Halogen Bond Strength: The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond.[6][7] The average bond energy for a C-Br bond is approximately 275-285 kJ/mol, while the C-Cl bond is stronger at around 327-330 kJ/mol.[7][8] A weaker bond requires less energy to break, resulting in a lower activation energy for the reaction and, therefore, a faster reaction rate.[6]
These fundamental principles predict that this compound will exhibit greater reactivity towards nucleophiles than 5-(chloromethyl)-2,4-difluorobenzonitrile. The benzylic position of the halomethyl group further enhances this reactivity, as the transition state of both SN1 and SN2 reactions is stabilized by the adjacent benzene ring.[9][10]
Visualizing the Reaction Pathway
The following diagram illustrates the general mechanism for an SN2 reaction with these substrates, highlighting the role of the leaving group.
Caption: Generalized SN2 reaction mechanism.
Experimental Protocol for Comparative Reactivity Analysis
To empirically validate the theoretical differences in reactivity, a comparative kinetic study can be performed. This protocol outlines a method for monitoring the reaction of both 5-(bromomethyl)- and 5-(chloromethyl)-2,4-difluorobenzonitrile with a model nucleophile, such as sodium azide, using High-Performance Liquid Chromatography (HPLC) for reaction monitoring.[11][12]
Objective: To determine the relative reaction rates of this compound and 5-(chloromethyl)-2,4-difluorobenzonitrile with sodium azide.
Materials:
-
This compound
-
5-(Chloromethyl)-2,4-difluorobenzonitrile
-
Sodium azide (NaN₃)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Reaction vials
-
Magnetic stirrer and stir bars
-
Constant temperature bath
-
HPLC system with a UV detector
Experimental Workflow:
Caption: Workflow for comparative kinetic analysis.
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of known concentrations of this compound, 5-(chloromethyl)-2,4-difluorobenzonitrile, and sodium azide in a suitable solvent system (e.g., acetonitrile/water).
-
-
Reaction Setup:
-
In separate reaction vials maintained at a constant temperature (e.g., 25°C), add the sodium azide solution.
-
To initiate the reactions, add the respective halomethylbenzonitrile stock solution to each vial simultaneously.
-
-
Reaction Monitoring:
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot from each reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it with a cold mobile phase to stop the reaction.
-
-
HPLC Analysis:
-
Inject the quenched aliquots into the HPLC system.
-
Use a suitable C18 column and a mobile phase (e.g., acetonitrile/water gradient) to separate the starting material and the product.
-
Monitor the elution of the compounds using a UV detector at an appropriate wavelength.
-
-
Data Analysis:
-
Quantify the concentration of the remaining starting material in each aliquot by comparing the peak area to a calibration curve.
-
Plot the concentration of the starting material versus time for both reactions.
-
Determine the initial reaction rates and the rate constants for each reaction.
-
An alternative to HPLC for in-situ reaction monitoring is Nuclear Magnetic Resonance (NMR) spectroscopy.[13][14][15][16][17] By acquiring spectra over time, the disappearance of reactant signals and the appearance of product signals can be quantified to determine reaction kinetics.[13][14][16]
Expected Results and Data Interpretation
The experimental data is expected to show a significantly faster consumption of this compound compared to its chloro-analogue. This would be reflected in a steeper decline in its concentration over time.
Table 1: Hypothetical Comparative Reaction Data
| Time (minutes) | This compound Remaining (%) | 5-(Chloromethyl)-2,4-difluorobenzonitrile Remaining (%) |
| 0 | 100 | 100 |
| 5 | 65 | 95 |
| 10 | 42 | 90 |
| 20 | 18 | 81 |
| 30 | 8 | 73 |
| 60 | <1 | 53 |
The rate constant calculated for the reaction with this compound will be substantially larger than that for 5-(chloromethyl)-2,4-difluorobenzonitrile, providing quantitative evidence for its higher reactivity.
Practical Implications for Synthesis
The choice between the bromo- and chloro-derivatives has direct consequences for synthetic planning:
-
Reaction Conditions: The higher reactivity of the bromomethyl compound allows for milder reaction conditions, such as lower temperatures and shorter reaction times. This can be advantageous when working with sensitive substrates or to minimize the formation of byproducts.
-
Nucleophile Strength: The bromomethyl derivative can react efficiently with a broader range of nucleophiles, including weaker ones. The chloromethyl compound may require a stronger nucleophile or more forcing conditions to achieve a comparable reaction rate.
-
Cost and Stability: 5-(Chloromethyl)-2,4-difluorobenzonitrile is often more cost-effective and may exhibit greater long-term storage stability compared to the more reactive bromomethyl analogue. These factors may be important considerations in large-scale synthesis.
Conclusion
The reactivity of this compound is significantly greater than that of 5-(chloromethyl)-2,4-difluorobenzonitrile in nucleophilic substitution reactions. This is a direct consequence of the superior leaving group ability of bromide and the weaker carbon-bromine bond. For laboratory-scale synthesis where rapid reaction and mild conditions are desired, the bromomethyl derivative is the preferred reagent. However, for large-scale industrial applications where cost and stability are critical, the chloromethyl analogue may be a more practical choice, provided the reaction conditions can be optimized to achieve the desired transformation. A thorough understanding of these reactivity differences is crucial for researchers and drug development professionals to make informed decisions in their synthetic endeavors.
References
-
Iowa State University Chemical Instrumentation Facility. Reaction Monitoring & Kinetics. [Link]
-
Magritek. Reaction Monitoring. [Link]
-
Górski, F., et al. (2024). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry. [Link]
-
IMSERC. Kinetics / reaction monitoring. [Link]
-
Pharmaceutical Technology. NMR Reaction-Monitoring as a Process Analytical Technique. [Link]
-
Homework.Study.com. Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies). [Link]
-
Scribd. Alkyl Halides Reactivity Lab Report. [Link]
-
Khan Academy. Factors affecting SN2 reactions: leaving group- Part 1. [Link]
-
Hemminki, K., Falck, K., & Vainio, H. (1983). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. PubMed. [Link]
-
The Student Room. Bond strenghts. [Link]
-
KPU Pressbooks. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. [Link]
-
Chemistry LibreTexts. 9.4: Bond Strength and Energy. [Link]
-
YouTube. 7.7-11 Part 4: The effect of leaving group on the SN2 reaction. [Link]
-
Reddit. Cl vs Br in SN1 and SN2 reactions. [Link]
-
Scribd. Alkyl Halides: SN1 & SN2 Reactivity. [Link]
-
Quora. What is the difference between benzyl chloride and benzyl bromide?. [Link]
-
Brainly. Why is the compound benzyl chloride reactive in both tests while bromobenzene is unreactive in both?. [Link]
-
YouTube. Chem 251 - Reactivities of Alkyl Halides Lab. [Link]
-
YouTube. SN2 Competition Experiments, Part 1: Prelab Lecture. [Link]
-
Quora. What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. [Link]
-
Reddit. Bond strength. [Link]
-
Michigan State University Department of Chemistry. Alkyl Halide Reactivity. [Link]
-
ACS Publications. Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. [Link]
-
Royal Society of Chemistry. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. [Link]
-
Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution. [Link]
-
Bridgewater College Digital Commons. High Performance Liquid Chromatography Monitoring Reaction Kinetics. [Link]
Sources
- 1. Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 3. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 4. Khan Academy [khanacademy.org]
- 5. m.youtube.com [m.youtube.com]
- 6. homework.study.com [homework.study.com]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. brainly.com [brainly.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 13. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. Magritek [magritek.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. imserc.northwestern.edu [imserc.northwestern.edu]
- 17. pharmtech.com [pharmtech.com]
Structural Confirmation of 5-(Bromomethyl)-2,4-difluorobenzonitrile: A Comparative Guide to Regioisomer Differentiation
Executive Summary
5-(Bromomethyl)-2,4-difluorobenzonitrile (CAS: 1427436-98-3) is a critical electrophilic intermediate used in the synthesis of fluorinated bioactive scaffolds, particularly in kinase inhibitor development. Its structural integrity is often compromised by the presence of regioisomers (e.g., 3-bromomethyl variants) and over-brominated impurities (dibromomethyl species) that co-elute during standard purification.
This guide provides a technical comparison of structural confirmation methods, establishing Single Crystal X-Ray Diffraction (SC-XRD) as the definitive standard against Nuclear Magnetic Resonance (NMR) techniques. We present experimental protocols for crystallization and expected crystallographic parameters to validate the specific substitution pattern of the 2,4-difluoro-5-substituted ring system.
Part 1: The Structural Challenge
The primary challenge in verifying this compound lies in the "fluorine-scaffold ambiguity." In 2,4-difluoro-5-methylbenzonitrile derivatives, the proton signals in ^1H NMR are often insufficiently resolved to definitively assign the position of the bromomethyl group relative to the fluorine atoms without complex 2D-NOESY experiments.
Regioisomer Landscape
-
Target: this compound.[1]
-
Common Impurity A: 3-(Bromomethyl)-2,6-difluorobenzonitrile (Regioisomer from impure starting material).
-
Common Impurity B: 5-(Dibromomethyl)-2,4-difluorobenzonitrile (Over-bromination byproduct).
Part 2: Comparative Analysis of Confirmation Methods
The following table compares the efficacy of analytical techniques in resolving the specific structure of the title compound.
| Feature | Method A: ^1H NMR | Method B: ^19F NMR | Method C: Single Crystal XRD |
| Primary Detection | Proton environment (Benzylic CH2).[2] | Fluorine chemical shift & coupling ( | 3D Atomic coordinates & Bond lengths. |
| Regioisomer Resolution | Low. Benzylic protons in isomers often overlap ( | Medium-High. Distinct coupling constants ( | Absolute. Direct visualization of the 2,4-difluoro vs. 5-bromomethyl pattern. |
| Sample State | Solution (CDCl3/DMSO-d6). | Solution. | Solid State (Single Crystal). |
| Throughput | High (Minutes). | High (Minutes). | Low (Hours to Days).[2] |
| Verdict | Screening Tool. Good for purity, poor for absolute structure. | Diagnostic Tool. Strong evidence, but requires reference standards. | Gold Standard. Required for GMP/IND filing or novel scaffold validation. |
Decision Matrix: When to use XRD?
While NMR is sufficient for batch-to-batch consistency, XRD is mandatory when:
-
The synthetic route is novel or modified.
-
The melting point deviates by >2°C from literature.
-
Regioisomeric starting materials (xylenes) were used.
Figure 1: Analytical workflow for structural confirmation of fluorinated benzyl bromides.
Part 3: Experimental Protocols
Synthesis & Purification (Context for Crystallization)
-
Precursor: 2,4-Difluoro-5-methylbenzonitrile.
-
Reagent: N-Bromosuccinimide (NBS), AIBN (cat.), CCl4 or Trifluorotoluene (greener alternative).
-
Critical Step: Stop reaction at 85-90% conversion to minimize dibromo- impurity.
Crystallization Protocol for XRD
Benzyl bromides are often low-melting solids or oils. Obtaining X-ray quality crystals requires a slow evaporation technique using a non-polar antisolvent to encourage orderly packing of the halogenated ring.
Protocol:
-
Dissolution: Dissolve 50 mg of the purified solid in 1.5 mL of Dichloromethane (DCM) or Ethyl Acetate (Solvent A). Ensure complete dissolution; sonicate if necessary.
-
Layering: Carefully layer 3.0 mL of n-Heptane or Hexane (Solvent B) on top of the denser Solvent A solution. Do not mix.
-
Evaporation: Cover the vial with Parafilm and poke 3-4 small holes with a needle.
-
Incubation: Store at 4°C (refrigerator) in a vibration-free zone.
-
Observation: Colorless prismatic crystals should form at the interface within 48–72 hours.
Safety Note: This compound is a potent lachrymator and skin irritant. All handling must occur in a fume hood.
Part 4: Crystallographic Data & Confirmation Criteria
Since a specific CIF file may be proprietary, the following data represents the expected structural parameters derived from the Cambridge Structural Database (CSD) for analogous 2,4-difluorobenzonitriles. Use these metrics to validate your experimental XRD data.
Expected Unit Cell & Space Group
-
Crystal System: Monoclinic or Triclinic (Common for planar aromatics).
-
Space Group:
or . -
Z (Molecules/Cell): 4.
Key Geometric Parameters (Validation Targets)
To confirm the structure is this compound and not an isomer, verify these bond lengths and angles.
| Parameter | Bond | Expected Value (Å / °) | Structural Significance |
| C–F Bond | C(2)–F / C(4)–F | 1.34 – 1.36 Å | Typical aromatic C-F bond. Shortening indicates correct fluorination. |
| C–Br Bond | C(benzyl)–Br | 1.96 – 1.98 Å | Characteristic of benzylic bromide. |
| C–N Bond | C(cyano)–N | 1.14 – 1.15 Å | Triple bond character. |
| Angle | F–C(2)–C(1) | ~118–120° | Distortion caused by the adjacent Cyano group (electron withdrawing). |
| Torsion | Ring–CH2–Br | ~60–90° | The Bromomethyl group usually rotates out of the ring plane. |
Packing Interactions
In the crystal lattice, look for these stabilizing interactions which confirm the high density and melting point stability:
-
Halogen Bonding:
interactions are common, linking chains of molecules. -
Pi-Stacking: Offset face-to-face stacking of the electron-deficient fluorinated rings (Distance ~3.4 Å).
Figure 2: Expected intermolecular forces in the crystal lattice.
Part 5: Stability & Handling
-
Thermal Stability: The C-Br bond is labile. XRD data collection should be performed at 100 K (cryo-cooling) to reduce thermal vibration of the bromomethyl group, which often shows high disorder at room temperature.
-
Moisture Sensitivity: While the nitrile is stable, the benzylic bromide can hydrolyze to the alcohol over time. Crystals should be coated in Paratone oil immediately upon harvesting.
References
-
Synthesis & General Characterization
-
Xu, P., et al. (2024). "Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide." RSC Advances. Link
- Provides context on the reactivity and NMR characterization of fluorin
-
-
Crystallographic Standards (Fluorobenzonitriles)
-
Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B. Link
- Source for average bond lengths (C-F, C-Br)
-
-
Regioisomer Differentiation
-
Analogous Crystal Structures
Sources
- 1. 1379361-23-5|this compound|BLD Pharm [bldpharm.com]
- 2. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparing NMR and X-ray protein structure: Lindemann-like parameters and NMR disorder - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Technical Guide: Safe Disposal of 5-(Bromomethyl)-2,4-difluorobenzonitrile
This technical guide details the safe handling and disposal procedures for 5-(Bromomethyl)-2,4-difluorobenzonitrile (CAS: 137333-04-3). It is written for laboratory personnel and safety officers requiring immediate, actionable protocols.
Executive Summary & Hazard Characterization
This compound presents a dual-hazard profile: it is a potent alkylating agent (due to the benzylic bromide) and a toxic nitrile . In a research setting, the immediate operational threat is its lachrymatory nature—vapors cause severe eye and respiratory irritation even at low concentrations.
Core Directive: Do not dispose of this compound down the drain. It requires strict segregation into Halogenated Organic Waste streams destined for high-temperature incineration.
Hazard Profile Table
| Property | Specification | Operational Implication |
| CAS Number | 137333-04-3 | Unique identifier for waste manifests. |
| Primary Hazard | Skin Corr.[1][2][3][4][5][6] 1B (Causes severe burns) | Full PPE (Face shield + double nitrile gloves) is mandatory. |
| Secondary Hazard | Lachrymator | All transfers must occur inside a functioning fume hood. |
| Reactivity | Alkylating Agent | Reacts violently with nucleophiles (amines, bases). |
| Combustion | Releases HF, HBr, HCN, NOx | Incineration requires scrubbers (professional disposal only). |
Waste Stream Segregation Logic
Proper disposal begins with correct waste stream identification. This compound must never be mixed with acidic waste (risk of HCN generation) or strong oxidizers.
Decision Tree: Waste Classification
Figure 1: Logic flow for segregating waste streams. Note that even if dissolved in non-halogenated solvents, the presence of the bromomethyl group classifies the mixture as halogenated waste.
Detailed Disposal Protocols
Protocol A: Disposal of Pure Solid (Surplus/Expired)
Objective: Securely package the pure chemical for professional incineration (Lab Pack). Mechanism: Containment.[4][5][7][8][9] Do not attempt to chemically neutralize bulk quantities in the lab due to exotherm risks.
-
Preparation: Work in a fume hood. Wear double nitrile gloves, lab coat, and safety goggles.
-
Primary Container: Ensure the original container is tightly sealed. If the cap is compromised, transfer to a clear glass vial with a Teflon-lined cap.
-
Secondary Containment: Place the primary container inside a heavy-duty Ziploc bag or a larger plastic jar with vermiculite or absorbent pads.
-
Labeling: Affix a hazardous waste tag.
-
Storage: Store in the "Solid Waste" satellite accumulation area until pickup.
Protocol B: Decontamination of Glassware (Trace Residues)
Objective: Chemically destroy trace residues on spatulas, flasks, and funnels before washing.
Mechanism: Nucleophilic substitution (
Quenching Solution: 5% Sodium Carbonate (
-
Rinse: Inside the fume hood, rinse contaminated glassware with the Quenching Solution .
-
Soak: Let the glassware soak for 30 minutes. The solution may turn slightly cloudy or yellow.
-
Disposal of Rinsate: Collect the used quenching solution into the Halogenated Organic Waste container (do not pour down the drain).
-
Final Wash: Wash glassware with soap and water as normal.
Protocol C: Emergency Spill Response
Objective: Safely contain and neutralize a spill without spreading lachrymatory vapors.
Figure 2: Operational workflow for spill response.
Step-by-Step Spill Procedure:
-
Evacuate: If the spill is outside a fume hood, evacuate the immediate area to allow vapors to dissipate.
-
Absorb: Cover the spill with a specialized spill pad or inert absorbent (Vermiculite/Sand). Do not use paper towels (they increase surface area for evaporation).
-
Neutralize (Optional for small spills): If safe, sprinkle soda ash (sodium carbonate) or lime over the absorbent to neutralize acidity.
-
Collect: Scoop the contaminated absorbent into a wide-mouth jar or heavy-duty waste bag. Seal immediately.
-
Clean Surface: Wipe the area with the Quenching Solution (Protocol B) to destroy non-visible residues.
Scientific Rationale & Troubleshooting
Why not drain disposal?
The compound is toxic to aquatic life and resistant to standard water treatment biodegradation. Furthermore, the hydrolysis of the bromomethyl group releases Hydrogen Bromide (HBr) , which can corrode plumbing, while the nitrile group poses a risk of Cyanide release if the waste stream becomes acidic (
Why "Halogenated" waste?
Even if dissolved in a non-halogenated solvent (like Ethyl Acetate), the presence of the Bromine (
Troubleshooting: "The waste container is bulging."
-
Cause: You likely mixed the bromomethyl compound with a strong nucleophile or oxidizer in a sealed container, causing an exothermic reaction and gas evolution.
-
Action: Vent the cap immediately inside a fume hood. Notify your Environmental Health & Safety (EHS) officer. Do not transport a pressurized container.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7498, Benzyl bromide (Analogous hazards). Retrieved from [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzyl Bromide. Retrieved from [Link]
-
Organic Syntheses. Handling of Benzyl Bromide Derivatives and Quenching Protocols. Org. Synth. 2009, 86, 18. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. pfaltzandbauer.com [pfaltzandbauer.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. westliberty.edu [westliberty.edu]
- 10. 1379361-23-5|this compound|BLD Pharm [bldpharm.com]
- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 5-(Bromomethyl)-2,4-difluorobenzonitrile
Part 1: Executive Hazard Analysis
From the Desk of the Senior Application Scientist:
Handling 5-(Bromomethyl)-2,4-difluorobenzonitrile requires a departure from "standard" organic chemistry safety protocols. This molecule possesses a "Trojan Horse" of hazards:
-
The Bromomethyl Moiety: This is a highly reactive benzylic bromide. It is a potent lachrymator (tear gas agent) and a strong alkylating agent . It will alkylate DNA and proteins, causing severe chemical burns that may not be immediately painful upon contact but result in deep tissue damage later.
-
The Fluorine Substituents: These increase the lipophilicity of the molecule, enhancing its ability to penetrate the skin barrier and standard nitrile gloves.
-
The Nitrile Group: While the alkylating hazard is immediate, the nitrile group presents a risk of systemic toxicity (metabolic release of cyanide) if ingested or absorbed in significant quantities.
Operational Rule #1: This compound must never be handled on an open bench. All manipulations, including weighing, must occur inside a certified chemical fume hood.
Part 2: Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for this compound. The following matrix details the required upgrades to standard protocols.
| Protection Zone | Standard Lab Gear | REQUIRED Upgrade for CAS 1379361-23-5 | Scientific Rationale |
| Hand Protection | Disposable Nitrile (4-6 mil) | Laminate Barrier (Silver Shield/4H) under Nitrile | Benzylic bromides permeate standard nitrile rubber rapidly (<10 mins). Laminate film provides >480 min breakthrough time. |
| Eye/Face | Safety Glasses | Chemical Splash Goggles (+ Face Shield for >1g) | Vapors are lachrymatory. Safety glasses allow vapors to bypass the lens and irritate the eyes, causing involuntary closure/blindness during handling. |
| Respiratory | Lab Ventilation | Fume Hood (Sash at <18") | Inhalation of dust/vapor causes severe respiratory tract edema. If hood failure occurs, use Full-Face Respirator with OV/AG cartridges. |
| Body | Cotton Lab Coat | Tyvek® Lab Coat (or Apron) | Cotton absorbs alkylating agents, holding them against the skin. Tyvek provides a non-woven barrier against dust and splashes. |
Part 3: Critical Operational Protocols
The "Double-Glove" Technique (Mandatory)
Because laminate gloves (Silver Shield) offer poor dexterity, use this layering technique:
-
Inner Layer: Laminate Barrier Glove (Chemical Protection).
-
Outer Layer: Standard Nitrile Glove (Dexterity & Grip).
-
Note: Change the outer nitrile glove immediately if splashed. The inner glove protects you while you doff the contaminated outer layer.
-
Weighing & Transfer Workflow
Fluorinated solids are often static-prone, causing "fly-away" powder that spreads contamination.
-
Static Control: Use an ionizing fan or anti-static gun inside the hood before opening the vial.
-
Secondary Containment: Place the balance inside the fume hood. If the balance cannot be moved, taring must be done outside, but the addition of the chemical must happen inside the hood into a pre-weighed vial.
-
Solubilization: Dissolve the solid in the reaction solvent (e.g., DCM, THF) as soon as possible. The solution form is less prone to airborne dispersion than the solid.
Visualizing the Safety Logic
The following diagram illustrates the decision-making hierarchy for handling this specific class of compounds.
Figure 1: Decision hierarchy for safe handling. Note the mandatory requirement for laminate gloves and static control.
Part 4: Emergency Response & Disposal
Spill Response (The "Quench" Method)
Do not simply wipe up a spill of this compound; the residue remains active.
-
Evacuate: If the powder is airborne outside the hood, evacuate the lab immediately (lachrymator risk).
-
Isolate: Don full PPE (Laminate gloves + Goggles).
-
Neutralize: Cover the spill with a solution of 5% Ethanolamine in Methanol or Dilute Aqueous Ammonia .
-
Chemistry: The amine reacts with the bromomethyl group, displacing the bromide and forming a non-volatile, less toxic ammonium salt.
-
-
Clean: After 15 minutes of contact time, absorb with vermiculite and dispose.
Waste Disposal[1][2][3]
-
Segregation: Do not mix with strong acids (risk of HCN generation from nitrile) or strong oxidizers.
-
Labeling: Clearly mark the tag with "Lachrymator" and "Alkylating Agent" to warn waste handling personnel.
Emergency Workflow Visualization
Figure 2: Step-by-step response protocol for spills. Prioritizes evacuation if the lachrymator is airborne.
References
-
University of Illinois Division of Research Safety. Halogenated Organic Solvents and Reagents SOP. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
